Apicidins are fungal secondary metabolites that exhibit promising biological activities.
Different this compound variants are formed through modifications in the four amino acid building blocks. The table below summarizes key apicidins and their properties.
| Name | Producing Species | Structural Features | Reported Bioactivities (IC₅₀) |
|---|
| This compound | F. semitectum, F. sambucinum [1] | L-Isoleucine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-amino-8-oxodecanoic acid (Aoda) [1] | - Antimalarial: 0.2 µM (P. falciparum) [5]
The production of apicidins is directed by a biosynthetic gene cluster (BGC), typically containing a non-ribosomal peptide synthetase (NRPS) as the core enzyme [1] [2]. The following diagram illustrates the characterized pathway for this compound F in F. fujikuroi and the functions of key genes.
Diagram of the this compound F biosynthetic pathway and its genetic regulation in F. fujikuroi.
Here are detailed methodologies for key experiments in this compound research, from screening to structure elucidation.
This efficient protocol is used to screen genetically modified fungal strains for new this compound variants [5].
Gene deletion and overexpression are fundamental for determining gene function within a BGC [1] [2].
The discovery of this compound L followed this rigorous process [5].
Apicidin functions by inhibiting zinc-dependent class I HDACs with high potency. The table below summarizes its key inhibitory activity and primary molecular consequences.
| Aspect | Details |
|---|---|
| Primary Target | Class I HDACs (especially HDAC3 and HDAC8) [1] [2] [3] |
| Reported IC₅₀ Values | HDAC3: 15.8 nM; HDAC6: 665.1 nM [2] |
| Core Action | Inhibition of Zn²⁺-dependent histone deacetylases [4] |
| Immediate Effect | Accumulation of hyperacetylated histones (e.g., Histone H4) [1] [5] |
| Chromatin Outcome | Chromatin relaxation and transcriptional activation of suppressed genes [4] |
This histone hyperacetylation reverses the transcriptional repression mediated by HDACs, leading to changes in the expression of genes that control critical cellular processes [4]. This compound also promotes the acetylation of non-histone proteins like transcription factors, altering their stability and function [4].
The primary HDAC inhibition by this compound sets off a cascade of downstream cellular events responsible for its anti-proliferative effects. Key pathways are illustrated in the following diagram:
The diagram above shows that this compound-induced gene expression leads to several key outcomes:
The mechanistic understanding of this compound is supported by robust in vitro and in vivo experimental data. The table below summarizes key methodologies used to elucidate its mechanism of action.
| Experimental Goal | Model System | Key Methods & Readouts |
|---|---|---|
| Cell Proliferation & Viability | AT-84 OSCC cells, HeLa cells [1] [5] | MTT assay, Trypan blue exclusion assay [1] |
| Protein Expression & Modification | AT-84 OSCC cells, HeLa cells [1] [5] | Western Blot: Acetyl-Histone H4, HDAC8, cleaved Caspase-3, LC3B, p21 [1] |
| Apoptosis Detection | AT-84 OSCC cells [1] | Flow Cytometry: Annexin V/PI staining [1] |
| Autophagy Detection | AT-84 OSCC cells [1] | Flow Cytometry: Acridine orange staining (AVOs) [1] |
| In Vivo Anti-tumor Efficacy | C3H mouse model (AT-84 cells), Ishikawa xenograft model [1] [2] | Subcutaneous tumor growth measurement; Immunohistochemistry of tumor tissues [1] |
While a potent anti-cancer agent, this compound's effect can be modulated by complex cellular feedback mechanisms.
This compound is a potent, class I-selective HDAC inhibitor with a well-defined mechanism. Its ability to induce cell cycle arrest, apoptosis, and autophagy through epigenetic reprogramming makes it a promising candidate for anti-cancer drug development. Understanding context-specific resistance mechanisms, like NF-κB activation, is crucial for developing effective therapeutic strategies, potentially in combination with other agents.
Apicidin is a cyclic tetrapeptide inhibitor of zinc-dependent HDACs that shows a preference for Class I HDACs, though its potency varies across specific isoforms.
Table 1: this compound Potency Against HDAC Isoforms
| HDAC Isoform | Class | Reported IC₅₀ | Experimental Context |
|---|---|---|---|
| HDAC3 | I | 15.8 nM | In vitro enzyme assay [1] |
| HDAC1 | I | Demonstrated functional inhibition | Cellular studies [2] [3] |
| HDAC8 | I | Demonstrated functional inhibition | Murine oral squamous cell carcinoma [4] |
| HDAC2 | I | Demonstrated functional inhibition | Part of Class I selectivity profile [5] |
| HDAC6 | IIb | 665.1 nM | In vitro enzyme assay [1] |
This selectivity profile means that in a research context, this compound is a valuable tool for probing the biological functions of Class I HDACs, particularly HDAC1, HDAC2, HDAC3, and HDAC8 [4] [5]. Its significantly weaker activity against HDAC6, a cytoplasmic enzyme, further underscores its focus on the nuclear Class I members [1].
This compound exerts its effects by inhibiting deacetylases, leading to the accumulation of hyperacetylated histones and subsequent alterations in gene expression and cellular signaling.
Figure 1: this compound inhibits Class I HDACs, triggering histone hyperacetylation, gene expression changes, and NF-κB activation via Sp1 and PI3K/PKC pathways, influencing cell fate decisions like cell cycle arrest and apoptosis resistance [6] [2] [4].
Standardized methodologies are essential for evaluating the effects of this compound in vitro. Key protocols from the literature are summarized below.
Table 2: Standard In Vitro Assays for this compound Research
| Assay Type | Key Details | Application/Readout |
|---|---|---|
| Cell Viability (MTT/SRB) | Treat cells (e.g., 1×10⁴/well in 96-well plate) with this compound (0.1-10 µM) for 24 h. Add MTT (0.5 mg/ml), incubate 4 h, dissolve formazan in DMSO, read absorbance at 595 nm [4]. | Quantification of cell proliferation and viability. |
| Western Blot Analysis | Harvest cells in lysis buffer, resolve 50 µg protein on SDS-PAGE, transfer to membrane. Block with 5% skim milk, incubate with primary antibodies (e.g., Ac-H4, HDAC8, cleaved Caspase-3, LC3B) overnight at 4°C, then with HRP-conjugated secondary antibody, and detect with ECL substrate [4]. | Detection of protein acetylation, HDAC expression, apoptosis (cleaved caspase-3, PARP), and autophagy (LC3B) markers. |
| Apoptosis (Flow Cytometry) | Stain treated cells with Alexa Fluor 488 Annexin V and Propidium Iodide (PI). Analyze using a flow cytometer to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4]. | Quantification of apoptotic cell death. |
| Time & Dose Cytotoxicity | Treat cells (e.g., pancreatic Capan-1/Panc-1) with this compound (0-5000 nM) for 2-72 h. For short-term exposure, remove drug after 6h and replace with fresh medium, then analyze viability after 24-72 h [6]. | Determination of time- and dose-dependent cytotoxicity, and estimation of EC₅₀ and maximal tolerable dose (MTD). |
This compound's biological impact is context-dependent, influencing critical processes such as cell death, survival signaling, and gene regulation.
Figure 2: this compound triggers both anti-cancer effects (cell cycle arrest, apoptosis) and pro-survival NF-κB signaling via Sp1 and PI3K/PKC pathways, which can confer resistance to apoptosis in some contexts [6] [2] [4].
The biological outcomes of this compound treatment are not uniform but are heavily influenced by the cellular context. A key example is its ability to activate the NF-κB pathway, which can promote cell survival and induce resistance to the drug's own apoptotic potential [2] [7]. This activation involves a novel mechanism requiring de novo protein synthesis that is dependent on the transcription factor Sp1, and subsequently proceeds through the PI3K/PKC signaling pathways [2] [3] [7]. This dual capacity to induce both pro-death and pro-survival signals makes it a compelling tool for studying cell fate decisions.
This compound has demonstrated efficacy in preclinical in vivo models. For instance, in a murine oral squamous cell carcinoma model, this compound treatment inhibited tumor growth by up to 46% compared to the control group, which was associated with inhibited cell proliferation and induced apoptosis and autophagy in tumor tissues [4]. Similarly, in a human colon HCT-116 carcinoma xenograft model and an Ishikawa endometrial cancer xenograft model, this compound effectively suppressed tumor growth [1].
Apicidin exhibits potent in vitro and in vivo activity against a range of Apicomplexan parasites.
Table 1: In vitro activity of this compound against Apicomplexan parasites
| Parasite | Minimal Inhibitory Concentration (ng/mL) | Half-Maximal Inhibitory Concentration (IC50) | Key Findings |
|---|---|---|---|
| Plasmodium falciparum (Dd2 strain) | Not specified in results | - | Potent activity confirmed; used for transcriptome studies [1] [2] |
| Eimeria tenella | Not specified in results | - | Source for histone deacetylase (HDA) enzyme assays [1] |
| Babesia bovis | 3 ng/mL (significant inhibition) | 7.1 ng/mL | Caused pyknotic and degenerative changes; growth not recovered after drug removal [3] |
| Babesia bigemina | 3 ng/mL (significant inhibition) | 20.7 ng/mL | Caused pyknotic and degenerative changes; growth not recovered after drug removal [3] |
| Toxoplasma gondii | Not specified in results | - | Potent activity confirmed [1] |
| Cryptosporidium parvum | Not specified in results | - | Potent activity confirmed [1] |
Table 2: In vivo efficacy and activity against other parasites
| Organism / Context | Model / Details | Outcome |
|---|---|---|
| Plasmodium berghei | Mouse model (infected BALB/c mice); oral or intraperitoneal administration [1] | Orally and parenterally active [1] |
| Babesia microti | Mouse model; 2 mg/kg dose [3] | Significant inhibition of growth and altered parasitemia dynamics [3] |
| Human Cancer Cells (e.g., HL-60) | Study of apoptotic mechanism [4] | Induced apoptosis via caspase-3 activation and cytochrome c release [4] |
This compound's primary mechanism is low nanomolar inhibition of Apicomplexan histone deacetylase (HDA), which induces hyperacetylation of histones in treated parasites [1].
This compound mechanism of action against Apicomplexan parasites.
Detailed methodologies from foundational studies illustrate how this compound's effects are evaluated.
This protocol determines the minimal inhibitory concentration (MIC) of this compound across various parasites [1].
This biochemical assay directly measures this compound's inhibition of HDAC enzymatic activity [1].
General workflow for in vitro antiprotozoal activity assay.
This compound and other HDAC inhibitors represent a promising avenue for antiparasitic drug development.
The apicidin F biosynthetic gene cluster in Fusarium fujikuroi represents a valuable model system for studying fungal secondary metabolism and its regulation. Discovered through genome mining approaches, this cryptic gene cluster is responsible for producing this compound F, a cyclic tetrapeptide with significant biological activity. This compound F belongs to the broader this compound family of compounds known for their potent histone deacetylase (HDAC) inhibitory activity, which confers promising antiprotozoal properties, particularly against Plasmodium falciparum, the causative agent of malaria [1] [2]. The cluster was initially identified as one of 45 predicted secondary metabolite gene clusters in the F. fujikuroi genome, most of which remain silent under standard laboratory conditions [1] [3].
Unlike many other secondary metabolites in F. fujikuroi that are produced under nitrogen-limiting conditions, this compound F biosynthesis is induced under nitrogen-sufficient conditions and is regulated by multiple environmental and genetic factors [1] [4]. The cluster exhibits a unique genomic architecture distinct from similar clusters in other Fusarium species, lacking the APS10 gene found in F. semitectum and displaying opposite orientation of the APS2/APF2 and APS3/APF3 genes [1] [5]. This technical guide provides a comprehensive overview of the this compound F biosynthetic system, detailing the gene cluster organization, biosynthetic pathway, regulatory mechanisms, experimental protocols, and recent advances for researchers and drug development professionals.
The this compound F biosynthetic gene cluster is located at the terminal region of chromosome I in Fusarium fujikuroi and consists of 11 core genes designated APF1 through APF12 (with APF5 not included in the numbering) [1]. This cluster is notably absent from other closely related Fusarium species within the Gibberella fujikuroi species complex, including F. verticillioides, F. mangiferae, and F. circinatum, indicating a unique distribution pattern [1] [3]. The table below summarizes the functions of characterized genes within the this compound F biosynthetic cluster:
Table: Gene Components of the this compound F Biosynthetic Cluster
| Gene | Function | Domain Architecture (if applicable) | Mutant Phenotype |
|---|---|---|---|
| APF1 | Non-ribosomal peptide synthetase (NRPS) | 4 modules: C-A-T, C-A-T-E, C-A-T, C-A-T | No this compound production [1] |
| APF2 | Atypical pathway-specific transcription factor | bANK DNA-binding domain | Overexpression increases yield [1] |
| APF3 | L-piperideine-6-carboxylate reductase | - | Accumulates this compound J [1] [5] |
| APF6 | N-hydroxy-L-tryptophan O-methyltransferase | - | Not specified in results |
| APF9 | FAD-dependent monooxygenase | - | Accumulates this compound K [1] [5] |
| APF11 | Putative MFS transporter | - | Not specified in results |
The core enzyme of the pathway is APF1, a multi-modular non-ribosomal peptide synthetase (NRPS) that incorporates and cyclizes the four amino acid constituents of this compound F [1] [2]. The cluster contains an atypical pathway-specific transcription factor (APF2) with a basic Apr1-like N-terminal kinase (bANK) DNA-binding domain, which differs from the standard Zn(II)₂Cys₆ binuclear DNA-binding domain commonly found in fungal secondary metabolism regulators [1]. Bioinformatic analyses have identified a putative Apf2 DNA-binding motif ("Api-box") in the promoters of the APF genes, which has been experimentally validated through promoter mutagenesis studies [1] [3].
The this compound F biosynthetic pathway follows a sequential assembly line mechanism typical of NRPS-derived peptides, with specific tailoring modifications occurring throughout the process. The pathway incorporates four specific amino acid precursors: (1) D-pipecolic acid, (2) L-phenylalanine, (3) N-methoxy-L-tryptophan, and (4) L-2-aminooctanedioic acid [5] [2]. The NRPS assembly line organized by APF1 activates, incorporates, and cyclizes these substrates in a specific order, with the first module containing an additional epimerization (E) domain that converts L-pipecolate to D-pipecolate [5].
The biosynthetic process can be divided into several key stages:
Amino acid activation and modification: The pathway begins with the activation and modification of precursor amino acids. APF3 encodes a L-piperideine-6-carboxylate reductase responsible for the conversion of L-lysine to D-pipecolic acid [5]. Simultaneously, APF6 encodes a N-hydroxy-L-tryptophan O-methyltransferase that catalyzes the methoxylation of the tryptophan residue [5].
Non-ribosomal peptide assembly: The multi-modular NRPS (APF1) incorporates the four amino acid precursors in the order: L-pipecolate → L-phenylalanine → 9-N-methoxy-tryptophan → L-2-aminooctanedioate [5]. Each module contains adenylation (A), thiolation (T), and condensation (C) domains, with the first module additionally containing an epimerization (E) domain [5].
Oxidative tailoring: APF9 encodes a FAD-dependent monooxygenase that catalyzes the oxidation of the 8-hydroxy group to a carboxylic acid in the L-2-amino-8-hydroxyoctanoic acid side chain, forming the final L-2-aminooctanedioic acid moiety [5] [2]. Deletion of APF9 results in accumulation of this compound K, which contains 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid [1] [2].
Cyclization and release: The TE domain of the final NRPS module catalyzes cyclization and release of the mature cyclic tetrapeptide product [1].
The following diagram illustrates the complete this compound F biosynthetic pathway:
Figure 1: The this compound F biosynthetic pathway in Fusarium fujikuroi showing key enzymatic steps and the formation of derivatives in specific mutants
The biosynthesis of this compound F is governed by a complex regulatory network that responds to both environmental cues and genetic factors. Understanding these regulatory mechanisms is essential for optimizing production yields and comprehending the ecological role of this secondary metabolite.
Table: Environmental Factors Regulating this compound F Biosynthesis
| Regulatory Factor | Condition | Effect on APF Production | Regulatory Proteins Involved |
|---|---|---|---|
| Nitrogen availability | High nitrogen (120 mM NaNO₃ or 60 mM glutamine) | Induction (up to 5-fold increase) | AreB (positive), AreA (minor role) [1] |
| Nitrogen availability | Low nitrogen (6 mM NaNO₃ or glutamine) | Repression | AreB, Nmr [1] |
| pH | Acidic conditions (pH 3-4) | Induction | PacC (positive regulator) [1] |
| pH | Alkaline conditions | Repression | PacC [1] |
| Light | Light exposure | Moderate effect (context-dependent) | WcoA (photoreceptor) [6] [4] |
The most significant environmental factor regulating this compound F biosynthesis is nitrogen availability, with high nitrogen conditions (120 mM NaNO₃ or 60 mM glutamine) inducing cluster expression and this compound F production [1]. This regulation occurs primarily through the nitrogen regulator AreB, with deletion of areB resulting in significantly reduced this compound F production, while deletion of areA has only a minor effect [1]. Additionally, the pH regulator PacC activates this compound F biosynthesis under acidic conditions, with ΔpacC mutants showing dramatically reduced this compound F production regardless of pH conditions [1].
Light regulation represents a more complex layer of control, with the White Collar photoreceptor WcoA influencing the production of various secondary metabolites in F. fujikuroi, including this compound F [6] [4]. Transcriptomic analyses have revealed that WcoA regulates hundreds of genes in the dark and mediates most transcriptional responses to light, with the APF cluster genes among those affected in wcoA mutants [4].
The most critical genetic regulator of this compound F biosynthesis is the pathway-specific transcription factor Apf2, which contains an atypical bANK DNA-binding domain [1]. Overexpression of APF2 leads to dramatically increased expression of cluster genes and significantly enhanced this compound F yields, even under normally repressive low-nitrogen conditions [1]. Apf2 functions by binding to a specific DNA motif ("Api-box") in the promoters of APF genes, with point mutations in this sequence causing drastic reductions in this compound F production [1].
Additional regulatory proteins from various signaling pathways also influence this compound F production:
These interconnected regulatory networks ensure that this compound F production occurs under appropriate environmental conditions, likely reflecting an ecological adaptation that optimizes the metabolic investment in secondary metabolism for competitive advantages in specific niches.
Strain Generation and Transformation:
Mutant Generation Strategies:
Mutant Verification:
Optimal Production Conditions:
Alternative Micro-Scale Screening:
Extraction Protocol:
HPLC-HRMS Analysis:
NMR Structure Elucidation:
Recent research has expanded the this compound family through targeted genetic manipulation of the APF cluster, leading to the discovery and characterization of several new derivatives:
This compound J: Identified in ΔAPF3 mutants, this derivative contains D-proline instead of D-pipecolic acid due to the disruption of the L-piperideine-6-carboxylate reductase gene [1] [2]. Structural elucidation was initially performed using HRMS techniques, with full NMR characterization recently completed [2].
This compound K: Accumulates in ΔAPF9 mutants, featuring 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid resulting from the disruption of the FAD-dependent monooxygenase gene [1] [2]. This compound has been fully characterized by NMR and HRMS [2].
This compound L: A newly identified derivative containing both proline and 2-amino-8-hydroxyoctanoic acid modifications, first detected in ΔAPF9/OE::APF2 double mutants [2]. This compound completes the series of possible combinations resulting from the disruption of APF3 and APF9.
Production optimization through amino acid supplementation in culture media has been shown to enhance yields of these this compound derivatives, with specific amino acid combinations particularly effective for this compound L production [2].
This compound F and its derivatives exhibit promising biological activities with potential therapeutic applications:
Antimalarial activity: this compound F demonstrates potent in vitro activity against Plasmodium falciparum with an IC₅₀ of 0.67 μM, comparable to the original this compound (IC₅₀ 0.2 μM) [2]. This activity stems from its inhibition of parasite histone deacetylases (HDACs) [1] [2].
HDAC inhibition: this compound F and this compound J show the strongest inhibitory activity against HDAC1 and HDAC2 among the this compound derivatives tested [2]. This specificity suggests potential applications in cancer therapy, as these HDAC isoforms are frequently dysregulated in malignancies.
Cytotoxicity: this compound F exhibits moderate cytotoxicity against human liver carcinoma cells (HepG2) with an IC₅₀ of 110 μM, representing a favorable therapeutic window compared to its antimalarial activity [2].
Recent genomic studies have revealed that this compound biosynthesis is not restricted to F. fujikuroi but occurs in various Fusarium species through similar but distinct gene clusters:
Fusarium poae: Approximately 7% of Eastern Canadian isolates harbor a functional this compound biosynthetic gene cluster located on accessory chromosomes, with production confirmed in 4 of 38 isolates tested [7]. These accessory chromosomes exhibit traits including non-Mendelian inheritance, low gene density, high transposable element content, and frequent gene duplications [7].
Fusarium incarnatum and F. scirpi: Also possess this compound biosynthetic gene clusters, though with variations in cluster organization and composition compared to F. fujikuroi [2].
The presence of this compound clusters on accessory chromosomes in F. poae suggests potential for horizontal gene transfer and may explain the patchy distribution of this compound production across Fusarium species [7]. This distribution pattern has implications for understanding the evolution of secondary metabolite biosynthesis in fungi and may inform future genome mining efforts.
The this compound F biosynthetic gene cluster in Fusarium fujikuroi represents a sophisticated system for the production of biologically active cyclic tetrapeptides. Its complex regulation by nitrogen availability, pH, and light reflects the intricate integration of secondary metabolism with environmental sensing networks in fungi. The characterization of this cluster and the development of genetic tools for its manipulation have enabled the production of novel this compound derivatives with potentially improved pharmacological properties.
Future research directions should focus on several key areas:
Apicidins are a class of cyclic tetrapeptides known for their histone deacetylase (HDAC) inhibitory and antiprotozoal activities [1] [2]. The core structure consists of four amino acids in a cyclic configuration.
The following table summarizes the specific structural variations that define each isoform relative to the parent compound, Apicidin F [2].
| Isoform | Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Amino Acid 4 | Key Structural Difference from this compound F |
|---|---|---|---|---|---|
| This compound F (1) | D-pipecolic acid | L-phenylalanine | N-methoxy-L-tryptophan | L-2-aminooctanedioic acid | Parent compound; baseline structure [1] |
| This compound J (2) | D-proline | L-phenylalanine | N-methoxy-L-tryptophan | L-2-aminooctanedioic acid | Substitution: D-proline replaces D-pipecolic acid [2] |
| This compound K (3) | D-pipecolic acid | L-phenylalanine | N-methoxy-L-tryptophan | L-2-amino-8-hydroxyoctanoic acid | Substitution: Hydroxyl group replaces carboxylic acid on the fourth amino acid [2] |
| This compound L (4) | D-proline | L-phenylalanine | N-methoxy-L-tryptophan | L-2-amino-8-hydroxyoctanoic acid | Combined substitutions of J and K: D-proline and the hydroxylated side chain [2] |
The apicidins are synthesized in F. fujikuroi by a dedicated biosynthetic gene cluster (BGC) [1] [2]. The core enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the APF1 gene, which incorporates and cyclizes the four constituent amino acids [2].
Key enzymatic steps and regulatory factors in the pathway have been identified through genetic manipulation [1] [2]:
The following diagram illustrates the biosynthetic pathway and the genetic modifications used to produce different this compound isoforms.
Diagram of this compound biosynthesis and isoform generation through genetic regulation and precursor modification.
The discovery of new apicidins, including the recent identification of this compound L, relies on a integrated workflow of genetic engineering, optimized cultivation, and advanced analytical chemistry [2].
Diagram of the multi-step experimental workflow for discovering and characterizing new this compound isoforms.
OE::APF2 and the double mutant ΔAPF9/OE::APF2. These strains are fundamental for activating the silent gene cluster and shifting the biosynthetic pathway toward specific derivatives.The biological activities of the this compound isoforms have been evaluated in key assays to determine their therapeutic potential and cytotoxicity.
| Isoform | Anti-P. falciparum Activity (IC₅₀) | HDAC Inhibitory Activity (IC₅₀) | Cytotoxicity (IC₅₀) | Key Findings |
|---|---|---|---|---|
| This compound F (1) | 0.67 µM [2] | Most potent against HDAC1/2 [2] | 110 µM (HepG2) [2] | Most active compound against malaria parasite [2] |
| This compound J (2) | Not specified | Potent against HDAC1/2 [2] | Not specified | Similar HDAC inhibition profile to this compound F [2] |
| This compound K (3) | Not specified | Not specified | Not specified | Initial yield insufficient for full bioactivity testing [2] |
| This compound L (4) | Not specified | Not specified | Not specified | Newly identified; full bioactivity profile under investigation [2] |
| This compound | 0.2 µM [2] | Reference compound | 1.3 µM (HepG2) [2] | Foundational member of the class for comparison [2] |
The field is advancing rapidly, with research moving from discovery to a deeper understanding of biosynthesis and activity. The current data provides a strong foundation for the further development of this compound derivatives as potential therapeutic agents.
The table below summarizes the quantitative data found for this compound's potency against specific HDAC isoforms. Conflicting values are reported from different sources.
| HDAC Isoform | Reported IC₅₀ / Potency | Source and Notes |
|---|---|---|
| HDAC2 | Potent inhibitor (no specific IC₅₀) | Cited as a potent target, but no quantitative value provided [1]. |
| HDAC3 | 15.8 nM | A commercial supplier provides this specific IC₅₀ value [2]. |
| 1-4 nM (in cell extracts) | Reported in a scientific review for compounds like this compound in HeLa and E. tenella cell extracts [1]. | |
| HDAC8 | Potent inhibitor (no specific IC₅₀) | Described as a potent target, particularly in a 2023 study, but no IC₅₀ is given [1] [3]. |
| 665.1 nM | A commercial supplier provides this specific IC₅₀, suggesting lower potency [2]. |
The inhibitory profile of this compound is supported by various experimental findings:
The methodologies below are derived from research that established this compound's biological activity.
1. Protocol for Assessing Anti-proliferative Activity and HDAC Inhibition *In Vitro* [5] [4]
2. Protocol for Assessing Anti-tumor Efficacy *In Vivo* [2]
The following diagram outlines the established signaling pathways and cellular outcomes from this compound treatment, based on the research findings.
Apicidin primarily functions as a class I and II histone deacetylase (HDAC) inhibitor [1]. Its mechanism can be broken down into a sequence of molecular events, illustrated in the following pathway diagram.
This compound inhibits HDACs, leading to histone hyperacetylation, an open chromatin state, and ultimately disrupted gene regulation.
This disruption is particularly critical in parasites like P. falciparum, which rely heavily on epigenetic mechanisms to coordinate their complex life cycles due to a relative lack of specific transcription factors [1] [2]. By disrupting histone modifications, this compound induces the wrong genes at the wrong time, leading to a collapse of the precise transcriptional cascade necessary for survival [1] [3].
The data summarized in the first table is derived from robust experimental approaches. Below are the methodologies used in key studies to assess this compound's impact.
| Experimental Goal | Core Methodology | Key Analytical Techniques |
|---|---|---|
| Transcriptome Profiling | Treat highly synchronized parasite cultures with this compound (e.g., 70 nM) at specific developmental stages (ring, trophozoite, schizont). Collect RNA at multiple time points post-treatment (e.g., 0.5, 1, 2, 4, 6 hours) [1]. | DNA microarrays or RNA-seq (RNA-sequencing) to quantify genome-wide expression changes. Functional enrichment analysis (GO, KEGG) to identify affected biological pathways [1] [4]. |
| Histone Modification Analysis | Treat parasites with this compound and isolate chromatin. | Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or microarray analysis to map specific histone modifications (H3K9ac, H4K8ac, H3K4me3) across the genome [1]. Immunoblotting can confirm global changes in modification levels [4]. |
| Phenotypic Assessment | Treat parasites with this compound and monitor growth and proliferation. | Microscopy to examine morphological changes and growth defects. Assays to quantify replication rates or calculate inhibitory concentrations (e.g., IC50, IC90) [1] [4]. |
This compound's potent anti-proliferative activity against apicomplexan parasites highlights the high potential of parasite HDACs as molecular targets for malaria intervention strategies [1] [3].
Mesenchymal stem cells (MSCs) represent a promising tool for cardiac regenerative therapy due to their multipotency, paracrine activity, and relative ease of isolation. However, their limited differentiation efficiency into functional cardiomyocytes has remained a significant bottleneck in clinical translation. Conventional protocols using cardiogenic factors often require extended culture periods (3-4 weeks) and yield inconsistent results, highlighting the need for more efficient induction methods [1]. The discovery that histone deacetylase (HDAC) inhibitors can dramatically enhance cardiac commitment has opened new avenues for optimizing MSC-based therapies.
Apicidin, a specific class I HDAC inhibitor, has emerged as a particularly potent inducer of cardiac differentiation. Research demonstrates that this compound treatment can rapidly upregulate cardiac markers within 24 hours—significantly faster than traditional protocols [2] [3]. This application note provides a detailed experimental protocol for using this compound to promote cardiac differentiation in MSCs, along with comprehensive background on the underlying molecular mechanisms and expected outcomes. The information presented herein is designed specifically for researchers, scientists, and drug development professionals working in cardiac regeneration.
This compound exerts its effects through a sophisticated molecular pathway that ultimately redirects MSC fate from proliferation to cardiac differentiation. The process begins with the inhibition of histone deacetylases, particularly HDAC1 and HDAC6, leading to increased histone acetylation and chromatin remodeling [4] [5]. This epigenetic modification facilitates the transcription of genes involved in cardiac development.
A critical downstream effect is the acetylation of Yes-associated protein (YAP1), a transcriptional co-activator that normally maintains stemness and inhibits differentiation. Acetylated YAP1 translocates to the nucleus, where it is recognized and degraded by PSME4 (proteasome activator complex subunit 4) [4] [5]. The removal of YAP1 relieves its suppression on cardiac differentiation programs, enabling expression of key cardiac transcription factors including GATA4, Nkx2.5, and MEF2C. Simultaneously, this compound treatment downregulates miR-130a, a microRNA that normally represses cardiac commitment, further reinforcing the differentiation process [2] [3].
The following diagram illustrates this molecular pathway:
Figure 1: Molecular mechanism of this compound-induced cardiac commitment in MSCs. This compound inhibits HDAC activity, leading to YAP acetylation, nuclear translocation, and subsequent PSME4-mediated degradation. YAP removal, coupled with miR-130a downregulation, activates cardiac gene expression.
1. Cell Culture and Seeding
2. This compound Treatment
3. Post-Treatment Processing
4. Combination Therapy Preparation (Optional)
Table 1: this compound Treatment Protocol Parameters
| Parameter | Specification | Notes |
|---|---|---|
| This compound concentration | 3 μM | Optimal concentration for cardiac induction; test lower doses (1-2 μM) for specific cell types |
| Treatment duration | 24 hours | Longer exposure may increase cytotoxicity |
| Vehicle control | 0.1% DMSO | Essential control for experimental validity |
| Cell confluence at treatment | 60-70% | Avoid over-confluence which reduces responsiveness |
| Post-treatment differentiation period | 5-7 days | Cardiac markers continue to increase during this period |
Successful cardiac commitment following this compound treatment is demonstrated through multiple molecular and cellular changes. Researchers should observe:
Morphological Changes: Within 24-48 hours post-treatment, cells typically exhibit a more elongated, spindle-like morphology with increased cell size, resembling early cardiac progenitor cells. These changes become more pronounced during subsequent culture days.
Genetic Markers: Significant upregulation of early cardiac transcription factors, particularly:
Structural Proteins: Expression of late cardiac markers emerges during differentiation phase (days 5-7):
Stemness Marker Downregulation: Significant decrease in pluripotency factors:
Table 2: Validation Methods for Cardiac Differentiation
| Parameter | Assessment Method | Expected Outcome | Timing |
|---|---|---|---|
| Early cardiac markers | qRT-PCR, Western blot | 4-8 fold increase in GATA4, Nkx2.5 | 24 hours |
| Late cardiac markers | Immunofluorescence, Western blot | Expression of cTnI, cTnT, α-actinin | 5-7 days |
| Stemness markers | qRT-PCR, Western blot | 60-80% decrease in Nanog, Sox2, Oct4 | 24 hours |
| YAP1 localization | Immunofluorescence | Nuclear-to-cytoplasmic shift | 24 hours |
| Functional improvement | Animal MI model | Improved cardiac function | 4 weeks post-transplant |
Immunofluorescence Staining
Western Blot Analysis
Quantitative RT-PCR
Low Differentiation Efficiency: If cardiac marker induction is suboptimal:
Excessive Cell Death (>20%):
Inconsistent Results Between Batches:
Poor In Vivo Engraftment:
Combination with Other Inducers: Test this compound in combination with:
Other HDAC Inhibitors: Compare efficacy with:
The following workflow diagram summarizes the complete experimental process:
Figure 2: Experimental workflow for this compound-induced cardiac differentiation of MSCs. The process from cell seeding to final analysis typically spans 7-8 days, with key checkpoints at 24 hours (early markers) and 5-7 days (late markers).
The this compound-based cardiac differentiation protocol has significant implications for myocardial regeneration strategies. In preclinical models of myocardial infarction, transplantation of this compound-preconditioned MSCs has demonstrated superior therapeutic effects compared to untreated MSCs:
For therapeutic applications, the combinatorial approach using a mixture of this compound-treated and untreated MSCs (50:50 ratio) appears particularly promising. This strategy balances the benefits of early cardiac commitment with the paracrine support and immunomodulatory properties of undifferentiated MSCs [2]. Additionally, the use of allogeneic MSCs pre-treated with this compound may offer an "off-the-shelf" option for acute myocardial infarction, though attention must be paid to potential immunogenicity after differentiation [10].
Recent advances also suggest potential for cell-free approaches using exosomes derived from this compound-preconditioned MSCs, which may carry cardiogenic miRNAs and proteins that facilitate cardiac repair without cell transplantation [9].
Apicidin, a potent fungal metabolite with histone deacetylase (HDAC) inhibitory activity, has emerged as a promising therapeutic agent in leukemia research. This cyclic tetrapeptide exhibits broad-spectrum antiproliferative effects against various human cancer cell lines, particularly demonstrating significant efficacy in hematological malignancies. As an epigenetic modulator, this compound induces histone hyperacetylation, leading to altered gene expression patterns that affect critical cellular processes including cell cycle progression, differentiation, and programmed cell death. The compound's ability to induce apoptosis across multiple leukemia cell models while exhibiting limited toxicity to normal cells makes it an attractive candidate for preclinical development. This application note provides a comprehensive summary of established experimental concentrations, detailed methodologies, and molecular mechanisms for inducing apoptosis in leukemia cell lines using this compound, serving as a technical reference for researchers in cancer biology and drug development.
Table 1: this compound Concentrations for Apoptosis Induction in Leukemia Cell Lines
| Cell Line | Leukemia Type | Effective Concentration Range | Incubation Time | Key Apoptotic Markers Observed | Citation |
|---|---|---|---|---|---|
| HL-60 | Acute Myeloid Leukemia (AML) | 1-2 µM | 24-48 hours | DNA fragmentation, nuclear morphological changes, apoptotic bodies, caspase-3 activation, PARP cleavage | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |
| NB4 | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |
| Primary AML cells | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |
This compound demonstrates concentration-dependent efficacy across leukemia models, with most cell lines showing significant apoptotic response within the 1-2 µM range following 24-48 hours of exposure [2] [1]. The timing of apoptotic manifestation varies by cell type, with initial features detectable within 12-16 hours and maximal response typically observed at 24-48 hours. Lower concentrations (0.1-0.5 µM) may induce cell cycle arrest and differentiation with minimal apoptosis, while concentrations exceeding 2 µM often result in accelerated necrosis alongside apoptosis, potentially confounding experimental results [3]. For primary AML cells, individual patient samples may exhibit varying sensitivity, necessitating preliminary dose-response validation when possible [2].
This method distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic (Annexin V+/PI+) cells [3].
Procedure:
Procedure [1]:
Procedure [1]:
Figure 1: Signaling pathways mediating this compound-induced apoptosis in leukemia cells. This compound triggers both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways through epigenetic modifications and protein acetylation.
This compound induces apoptosis through concerted molecular events that integrate epigenetic regulation with classical apoptotic signaling:
Epigenetic Modulation: this compound inhibits class I HDACs, particularly targeting HDAC8 in certain leukemia models, resulting in hyperacetylation of histone H4 and altered expression of genes regulating cell cycle and apoptosis [3]. This hyperacetylation creates a more open chromatin structure, permitting transcription of previously silenced genes.
Dual Apoptotic Pathway Activation: The extrinsic pathway initiates through Fas/FasL upregulation, promoting death-inducing signaling complex (DISC) formation and caspase-8 activation [1]. The intrinsic pathway activates via Bax translocation to mitochondria, causing cytochrome c release and caspase-9 activation [1]. These initiator caspases converge on caspase-3 activation, executing apoptosis through PARP cleavage and DNA fragmentation [1].
Regulation by QPCT: Recent evidence identifies glutaminyl-peptide cyclotransferase (QPCT) as a novel this compound target, with QPCT depletion attenuating this compound's anti-leukemic effects by impairing apoptosis and differentiation [2]. QPCT expression is significantly decreased in AML samples compared to normal controls and is remarkably up-regulated in AML cells upon this compound treatment.
For translational studies, the murine OSCC model provides relevant dosing information, where this compound significantly inhibited tumor growth (up to 46% reduction compared to controls) over a 14-day treatment period [3]. While direct leukemia xenograft data for this compound is limited in the available literature, the demonstrated efficacy in solid tumor models suggests potential applicability to hematological malignancies, particularly given the heightened sensitivity of leukemia cells observed in vitro.
Several critical factors influence experimental outcomes when using this compound:
Table 2: Common Experimental Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low apoptosis induction | Inactive this compound stock; Resistant cell line; Suboptimal concentration | Verify stock activity with histone acetylation Western blot; Try multiple cell lines; Perform dose-response curve (0.5-5 µM) |
| Excessive necrosis | Concentration too high; Prolonged incubation | Reduce concentration (≤2 µM); Shorten treatment duration (≤48 hours); Add caspase inhibitor control |
| High variability between replicates | Inconsistent cell counting; Uneven drug distribution | Standardize cell counting method; Ensure thorough mixing after this compound addition; Use multi-channel pipette for replicates |
| Weak Western blot signals | Incomplete protein transfer; Antibody issues | Optimize transfer time; Validate antibodies with positive control lysates; Check antibody expiration dates |
| Poor flow cytometry resolution | Excessive cell clumping; Improper compensation | Filter cells through mesh before analysis; Prepare single-stained controls for each experiment; Titrate antibody concentrations |
This compound represents a potent epigenetic modulator capable of inducing significant apoptosis across multiple leukemia cell lines at low micromolar concentrations (1-2 μM) within 24-48 hours of treatment. The compound activates both intrinsic and extrinsic apoptotic pathways through coordinated molecular events involving histone hyperacetylation, death receptor signaling, mitochondrial permeabilization, and caspase cascade activation. The detailed protocols provided in this application note offer robust methodologies for assessing this compound-induced apoptosis, while the troubleshooting guide addresses common experimental challenges. As research continues to elucidate the full therapeutic potential of HDAC inhibitors in hematological malignancies, this compound remains a valuable tool compound for investigating epigenetic regulation of cell death pathways in leukemia models.
Acute myeloid leukemia (AML) represents a heterogeneous hematologic malignancy characterized by abnormal cell proliferation, apoptosis repression, and myeloid differentiation blockade of hematopoietic stem/progenitor cells. The concept of differentiation therapy—using pharmacological agents to stimulate the maturation of leukemic blasts rather than directly killing them—has revolutionized treatment approaches for specific AML subtypes. The success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) has established differentiation therapy as a validated therapeutic strategy, prompting the search for additional compounds with differentiation-inducing potential across AML subtypes [1] [2].
Apicidin, a fungal metabolite and potent histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate for differentiation therapy in non-APL AML. HDACs play crucial roles in epigenetic regulation by removing acetyl groups from lysine residues in histones and non-histone proteins, leading to transcriptional repression. In AML, epigenetic dysregulation contributes significantly to the blockade of differentiation, making HDAC inhibitors like this compound particularly attractive therapeutic agents [3]. Recent investigations have demonstrated that this compound exerts potent anti-leukemic effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and stimulation of myeloid differentiation in AML cell lines and primary samples [3] [4].
Extensive in vitro studies have characterized the dose- and time-dependent effects of this compound on AML cellular processes. The compound demonstrates robust anti-proliferative activity across multiple AML cell lines, including HL-60, THP-1, and NB4, with effects observed within 24-72 hours of treatment. Concurrently, this compound treatment promotes dose-dependent apoptosis and induces morphological and immunophenotypic changes consistent with myeloid differentiation [3].
Table 1: Quantitative Effects of this compound on AML Cell Lines
| Cell Line/Type | Proliferation Inhibition | Apoptosis Induction | Differentiation Markers | Optimal Concentration |
|---|---|---|---|---|
| HL-60 | ~70% at 72h | Significant increase | CD11b↑, CD14↑ | 1 μM |
| THP-1 | ~65% at 72h | Significant increase | CD14↑ | 1 μM |
| NB4 | ~60% at 72h | Significant increase | CD11b↑ | 1 μM |
| Primary AML cells | Variable by subtype | Increased Annexin V+ | CD11b↑, CD14↑ | 1 μM |
Mechanistic investigations have identified glutaminyl-peptide cyclotransferase (QPCT) as a critical downstream mediator of this compound's effects. QPCT exhibits significantly decreased expression in AML patient samples compared to normal controls and is remarkably up-regulated following this compound treatment. Functional studies using knockdown approaches demonstrated that QPCT depletion promotes cell proliferation, inhibits apoptosis, and impairs myeloid differentiation, thereby alleviating the anti-leukemic effects of this compound [3] [4].
Table 2: Key Molecular Alterations Following this compound Treatment
| Parameter | Baseline in AML | Post-Apicidin Treatment | Functional Significance |
|---|---|---|---|
| QPCT expression | Significantly decreased | Remarkably up-regulated | Promotes differentiation |
| Histone acetylation (H3K9) | Variable | >10-fold increase | Chromatin remodeling |
| Histone acetylation (H3K27) | Variable | >10-fold increase | Enhanced gene transcription |
| CD11b expression | Low | Significantly increased | Monocyte/macrophage differentiation |
| CD14 expression | Low | Significantly increased | Monocyte/macrophage differentiation |
Cell Lines and Culture Conditions: Maintain HL-60, THP-1, and NB4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO2 humidified atmosphere. Use Iscove's Modified Dulbecco's Medium (IMDM) for primary AML mononuclear cells isolated from patient samples using Ficoll density gradient centrifugation (d = 1.077 g/ml) [3].
This compound Preparation and Treatment: Reconstitute this compound (commercially available as HY-N6735 from MedChemExpress) in DMSO to create a stock solution of 10 mM. Store aliquots at -20°C. For treatment, dilute this compound in complete culture medium to a final concentration of 1 μM. Include vehicle control groups treated with equivalent DMSO concentrations (typically 0.01%). Treat cells for 24-72 hours depending on experimental endpoints [3].
Induction of Differentiation: For macrophage-like differentiation, treat cells with phorbol myristate acetate (PMA) at a final concentration of 10 nM for 48 hours. For granulocytic differentiation, use all-trans retinoic acid (ATRA) at a final concentration of 2 μM for 48 hours. These positive controls help validate differentiation capacity alongside this compound-treated samples [3].
Flow Cytometry Analysis of Surface Markers: Harvest cells at 48 hours of differentiation induction. Wash twice with PBS and resuspend in 100 μl PBS. Incubate with APC-conjugated anti-CD14 or APC-conjugated anti-CD11b antibodies (or appropriate isotype controls) at 4°C for 30 minutes. Wash cells with 1 ml PBS, resuspend in 300 μl PBS, and analyze immediately using a flow cytometer (e.g., DxFLEX flow cytometer). Analyze a minimum of 10,000 events per sample [3].
Cell Proliferation Assay (CCK-8): Plate AML cells in 96-well plates at a density of 10,000 cells/well in 100 μl complete medium. Treat with this compound or vehicle control. At 0, 24, 48, and 72-hour time points, add 10% CCK-8 solution (10 μl per well) and incubate at 37°C for 1.5 hours. Measure absorbance at 450 nm with a reference wavelength of 630 nm using a microplate reader. Calculate relative cell viability normalized to the control group [3].
Apoptosis Assay: Culture AML cells in low FBS medium (2%) for 48 hours to induce mild starvation stress. Collect cells, wash once with PBS, and resuspend in 1× binding buffer. Stain with APC-Annexin V and 7-AAD according to manufacturer protocols (Biolegend). Incubate at room temperature for 20 minutes protected from light and immediately analyze by flow cytometry. distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations [3].
RNA Extraction and Quantitative RT-PCR: Extract total RNA using TRIzol Reagent according to manufacturer protocols. Quantify RNA concentration using a NanoDrop 2000 spectrophotometer. Synthesize cDNA using Moloney murine leukemia virus reverse transcriptase with oligo(dT) primers. Perform qRT-PCR using SYBR Premix on a Bio-Rad CFX-96 System with the following cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. Use GAPDH as a housekeeping control. Analyze data using the 2^(-ΔΔCt) method [3].
Chromatin Immunoprecipitation (ChIP): Seed HL-60 cells in 10-cm plates and grow to approximately 70% confluence. Treat with DMSO or this compound for 48 hours. Perform ChIP using a commercial Chromatin Immunoprecipitation Kit according to manufacturer instructions. Use antibodies against H3K27ac and H3K9ac with normal IgG as a control. Precipitate DNA and analyze by PCR or qPCR with primers specific to regions of interest [3].
Western Blot Analysis: Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate with primary antibodies against QPCT, acetylated histones, and loading controls (e.g., β-actin) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence [3].
This compound functions primarily as a class I HDAC inhibitor, targeting HDAC enzymes that regulate key epigenetic modifications. Treatment with this compound results in significant increases in histone acetylation marks (H3K9ac and H3K27ac), which promote chromatin relaxation and facilitate transcription of genes involved in differentiation and cell cycle regulation. This epigenetic remodeling represents the initial molecular event in this compound's mechanism of action, preceding changes in gene expression and phenotypic differentiation [3] [5].
The discovery of QPCT upregulation following this compound treatment provides important insights into the molecular pathway governing myeloid differentiation in AML. QPCT, which exhibits decreased expression in AML samples compared to normal controls, appears to function as a positive regulator of differentiation. Rescue experiments demonstrating that QPCT depletion attenuates this compound-induced differentiation strongly support its essential role in the anti-leukemic mechanism. The precise positioning of QPCT within the differentiation pathway remains under investigation, but current evidence places it downstream of HDAC inhibition and histone acetylation changes [3] [4].
Figure 1: Experimental workflow for evaluating this compound-induced differentiation in AML models
Figure 2: Proposed mechanism of this compound action in AML cells
The differentiation-inducing capacity of this compound makes it particularly valuable for:
This compound represents a promising therapeutic candidate for AML differentiation therapy, with demonstrated efficacy across multiple AML model systems. Its mechanism involving HDAC inhibition, chromatin remodeling, and QPCT upregulation provides insights into the molecular regulation of myeloid differentiation. The protocols outlined herein enable comprehensive evaluation of differentiation induction, proliferation inhibition, and apoptotic effects in AML cellular models. Further investigation into the specific positioning of QPCT within differentiation pathways and validation in primary patient samples will strengthen the case for clinical development of this compound or related compounds for AML therapy.
This compound is a potent fungal metabolite that functions as a broad-spectrum histone deacetylase (HDAC) inhibitor, demonstrating significant anti-cancer effects across various cancer models. This compound has emerged as a valuable research tool for investigating the complex relationships between epigenetic modifications and cellular stress pathways, particularly in neural crest-derived tumors like neuroblastoma. As a cyclic tetrapeptide, this compound specifically inhibits zinc-dependent HDACs, leading to hyperacetylation of histone proteins and subsequent alterations in gene expression patterns. These epigenetic changes trigger complex cellular responses that ultimately induce apoptosis through interconnected molecular pathways. [1] [2]
The endoplasmic reticulum (ER) serves as a crucial intracellular organelle responsible for protein synthesis, folding, and modification, as well as calcium storage and lipid biosynthesis. When cellular conditions disrupt ER function, the accumulation of unfolded or misfolded proteins occurs, leading to a state known as ER stress. To counteract this stress, cells activate an evolutionarily conserved adaptive mechanism called the unfolded protein response (UPR), which aims to restore protein homeostasis through three primary transmembrane sensors: IRE1, PERK, and ATF6. However, when ER stress becomes severe or prolonged, these signaling pathways transition from pro-survival to pro-apoptotic signaling, initiating programmed cell death. The investigation of ER stress pathways in neuroblastoma cells provides valuable insights into cancer cell vulnerability and potential therapeutic interventions. [3] [4]
Research using mouse Neuro-2a neuroblastoma cells has demonstrated that this compound induces apoptosis through interconnected mechanisms involving ER stress and mitochondrial dysfunction. The compound triggers the characteristic features of ER stress, including expression of CCAAT/enhancer binding protein homologous protein (CHOP), cleavage of activating transcription factor 6α (ATF6α), and phosphorylation of eukaryotic initiation factor 2α (eIF2α). These molecular events represent activation across all three branches of the UPR signaling network. The significance of these pathways is substantiated by evidence showing that inhibition of ER stress through CHOP knockdown or pharmacological inhibitors (salubrinal and 4-phenylbutyric acid) significantly reduces this compound-induced cell death. [1] [2]
The calcium-mediated signaling pathway plays a pivotal role in this compound's mechanism of action. Treatment with this compound results in increased cytosolic Ca²⁺ levels, which can be blocked by 2-aminoethoxydiphenyl borate (an antagonist of inositol 1,4,5-trisphosphate receptor) and BAPTA-AM (an intracellular Ca²⁺ chelator). Importantly, these inhibitors not only prevent calcium release but also attenuate this compound-induced cell death and ER stress markers, indicating the fundamental role of calcium signaling in the apoptotic response. Additionally, this compound induces phosphorylation of phospholipase Cγ1 (PLCγ1) and epidermal growth factor receptor (EGFR), and inhibition of these signaling components reduces both cell death and ER stress parameters. [1]
This compound treatment initiates a cascade of mitochondrial alterations that contribute to the apoptotic process. The compound induces reactive oxygen species (ROS) accumulation and loss of mitochondrial membrane potential (ΔΨm), both hallmark features of mitochondrial dysfunction. The critical role of oxidative stress in this process is demonstrated by the protective effects of the antioxidant N-acetyl cysteine (NAC), which reduces this compound-induced cell death, CHOP expression, and mitochondrial impairment. This evidence positions ROS as both a contributor to and consequence of ER stress in this compound-treated neuroblastoma cells, creating an amplification loop that potentiates the apoptotic signal. [1]
Table 1: Key Apoptotic Markers Induced by this compound in Neuro-2a Neuroblastoma Cells
| Parameter Category | Specific Marker | Observed Effect | Experimental Validation |
|---|---|---|---|
| Caspase Activation | Caspase-12 | Cleavage/Activation | Western Blot |
| Caspase-9 | Cleavage/Activation | Western Blot | |
| Caspase-3 | Cleavage/Activation | Western Blot | |
| ER Stress Markers | CHOP | Upregulation | Knockdown + Inhibitors |
| ATF6α | Cleavage | Western Blot | |
| eIF2α | Phosphorylation | Western Blot | |
| Mitochondrial Parameters | ROS | Accumulation | NAC Inhibition |
| ΔΨm | Loss | JC-1 Staining | |
| Signaling Molecules | PLCγ1 | Phosphorylation | Inhibitor Studies |
| EGFR | Phosphorylation | Inhibitor Studies |
An important aspect of this compound's mechanism is the relationship between its epigenetic actions and the ensuing stress response. Treatment with this compound consistently induces histone H3 hyperacetylation and reduces histone deacetylase 2 (HDAC2) mRNA expression, confirming its intended function as an HDAC inhibitor. However, these epigenetic modifications appear to operate independently of the ER stress signaling pathways, as they are not affected by either PLCγ1 inhibition (U73122) or antioxidant treatment (NAC). This intriguing separation suggests that while HDAC inhibition initiates the process, the resulting ER stress and mitochondrial dysfunction develop through distinct signaling cascades that represent convergent pathways for apoptosis induction. [1]
The efficacy of this compound in inducing ER stress and apoptosis in neuroblastoma cells follows concentration and time-dependent relationships. While the specific IC₅₀ values are not provided in the available literature, the experimental evidence confirms that the effects are observable within conventionally used concentration ranges for HDAC inhibitors in cancer cell studies. The temporal progression of apoptotic events typically initiates with early ER stress responses (within 2-6 hours), followed by mitochondrial dysfunction (6-12 hours), and culminating in caspase activation and DNA fragmentation (12-24 hours). These timeframes provide important guidance for designing experimental protocols and determining appropriate timepoints for analysis. [1]
Table 2: Experimental Assessment Methods for this compound-Induced ER Stress
| Analysis Type | Key Assays | Measurable Outputs | Inhibitors for Mechanism Validation | |-------------------|----------------|------------------------|----------------------------------------| | Cell Viability & Death | MTT/MTS Assay | Metabolic Activity | Salubrinal, 4-PBA | | | LDH Release | Membrane Integrity | BAPTA-AM | | | Annexin V/PI Staining | Apoptosis vs. Necrosis | Z-VAD-FMK | | ER Stress Assessment | Western Blot | CHOP, ATF6, p-eIF2α | - | | | Immunofluorescence | GRP78 Redistribution | - | | | RT-qPCR | XBP1 Splicing | - | | Calcium Signaling | Fluorometric Assays | Cytosolic Ca²⁺ | 2-APB | | | Fluorescent Dyes (Fura-2) | Intracellular Flux | BAPTA-AM | | Mitochondrial Function JC-1 Staining | Membrane Potential | NAC | | | DCFDA Assay | ROS Production | NAC | | | Cytochrome c Release | Apoptosis Initiation | - |
When employing this compound to study ER stress pathways in neuroblastoma, researchers should consider several critical experimental factors. The mouse Neuro-2a neuroblastoma cell line has been extensively characterized in this compound studies and provides a reliable model system for investigating these mechanisms. However, researchers should consider validating key findings in additional neuroblastoma models, including human cell lines such as SK-N-AS and NB-1691, which have demonstrated relevance for ER stress studies. Careful attention should be paid to culture conditions, as factors such as serum concentration, glucose availability, and oxygenation can significantly influence basal ER stress levels and consequently affect experimental outcomes. [1] [5]
The interpretation of results should account for the dynamic nature of ER stress responses. Short-term treatments (≤8 hours) typically reveal adaptive UPR signaling, while prolonged exposures (≥16 hours) are generally required to observe the transition to apoptotic signaling. Furthermore, researchers should implement appropriate controls including HDAC inhibition validation through histone acetylation assessment, baseline stress level monitoring using GRP78 expression, and viability assays to distinguish specific ER stress-mediated effects from general cytotoxicity. [1] [3]
Critical methodological considerations must be addressed when designing this compound studies. It is essential to note that the primary research paper describing this compound-induced ER stress in Neuro-2a cells was retracted due to irregularities in certain figures, specifically errors and duplications in some Western blot panels. Therefore, researchers should exercise caution when implementing these specific protocols and aim to independently validate key findings through robust experimental replication and multiple methodological approaches. The fundamental mechanisms linking HDAC inhibition to ER stress remain plausible based on supporting literature, but the specific pathway detailed in the retracted article requires verification. [6] [7]
Researchers should employ comprehensive validation strategies including orthogonal assay approaches to confirm ER stress induction. For instance, Western blot analysis of multiple UPR markers (not just single endpoints), RT-qPCR assessment of UPR target genes, and functional assays measuring ER calcium homeostasis provide complementary evidence for authentic ER stress activation. Additionally, the use of multiple chemically distinct HDAC inhibitors can help determine which effects are specific to this compound versus general consequences of HDAC inhibition. [3] [4] [5]
Materials Required: Neuro-2a cells (ATCC CCL-131), Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin solution, this compound (commercially available, prepare 1mM stock in DMSO), phosphate-buffered saline (PBS), tissue culture vessels.
Procedure:
Materials Required: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell lysis buffer, caspase assay kits, Annexin V-FITC/propidium iodide staining kit, flow cytometry equipment.
Viability and Cytotoxicity Assessment:
MTT Assay Protocol:
Caspase Activation Assay:
Annexin V/Propidium Iodide Staining:
Materials Required: RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE equipment, Western blot transfer apparatus, primary antibodies (anti-CHOP, anti-p-eIF2α, anti-ATF6, anti-GRP78), secondary antibodies, chemiluminescence detection reagents, RNA isolation kit, RT-PCR reagents.
Western Blot Analysis for UPR Markers:
Protein Extraction:
Immunoblotting:
ER Stress Inhibitor Studies:
Materials Required: JC-1 dye, DCFDA reagent, N-acetylcysteine, fluorescent plate reader or flow cytometer.
Protocol for Mitochondrial Membrane Potential (ΔΨm):
JC-1 Staining:
ROS Detection:
This diagram illustrates the dual-pathway mechanism of this compound action in neuroblastoma cells, highlighting the separation between epigenetic effects and stress signaling, while also indicating key points for pharmacological inhibition that can be used to validate the mechanism experimentally.
This experimental workflow provides a systematic approach for investigating this compound-induced ER stress, emphasizing the importance of parallel assessment methods and sequential validation steps to establish mechanistic relationships.
The use of This compound as a research tool for studying endoplasmic reticulum stress in neuroblastoma models provides valuable insights into the complex interplay between epigenetic regulation and cellular stress pathways. The compound's ability to simultaneously modulate histone acetylation while activating PLCγ1-mediated calcium signaling and ER stress creates a unique experimental scenario for investigating convergent apoptosis mechanisms. However, researchers must implement rigorous validation protocols and acknowledge the need for independent verification of certain mechanistic details in light of the retraction status of key supporting literature.
The experimental frameworks and methodologies presented in these application notes offer comprehensive guidance for researchers investigating ER stress mechanisms in neuroblastoma. By employing the outlined protocols—including appropriate controls, orthogonal assessment methods, and pharmacological validation approaches—scientists can reliably utilize this compound to explore fundamental questions in cellular stress biology and cancer therapeutics. Future research directions should focus on elucidating the precise molecular links between HDAC inhibition and PLCγ1 activation, exploring potential cell-type-specific differences in these responses, and investigating combination strategies that might potentiate this compound-induced ER stress for therapeutic applications.
Apicidin is a fungal metabolite that acts as a class I histone deacetylase (HDAC) inhibitor [1] [2]. In the context of Alzheimer's disease (AD), its primary proposed therapeutic mechanism involves the upregulation of ADAM10, a key α-secretase [1] [3].
The diagrams below illustrate the molecular pathway and experimental workflow for this compound's application in AD models.
The following protocol is synthesized from a 2023 study that systematically evaluated this compound in an AD mouse model [1].
Animal Model
Drug Preparation and Administration
Behavioral Assessment of Cognitive Function Cognitive performance is typically evaluated at the end of the treatment period (e.g., at 11 months of age).
Molecular and Pathological Analysis After behavioral tests, brain tissues are collected for analysis.
The table below summarizes quantitative results from the APP/PS1 mouse study [1].
| Assessment Method | Key Findings in APP/PS1 Mice | Reported Outcome |
|---|---|---|
| Morris Water Maze | Escape Latency; Time in Target Quadrant (Probe Trial) | Significantly improved |
| Fear Conditioning | Contextual Freezing Behavior | Significantly improved |
| ELISA (Brain Homogenate) | Soluble & Insoluble Aβ40 and Aβ42 Levels | Significantly decreased |
| Immunohistochemistry | Aβ-Enriched Plaque Load | Significantly attenuated |
| Western Blot | ADAM10 and sAPPα Protein Levels | Significantly increased |
| Western Blot | sAPPβ Protein Levels | Significantly decreased |
| Western Blot | Phosphorylated Tau Levels | No significant effect |
Apicidin is a cyclic tetrapeptide isolated from Fusarium species that acts as a broad-spectrum, potent histone deacetylase (HDAC) inhibitor [1] [2]. It functions by inducing hyperacetylation of histones, which leads to altered gene expression, cell cycle arrest, and ultimately, apoptosis and autophagy in cancer cells [1] [3].
The effective concentration of this compound can vary depending on the cell line and the specific assay. The table below summarizes effective doses reported in recent studies.
| Cell Line / Model | Assay Type | Effective Concentration | Treatment Duration | Key Observed Effects | Source |
|---|---|---|---|---|---|
| AT-84 Murine OSCC & Human OSCC (YD-8, YD-10B) | In vitro (Cell viability) | 0.1 - 10 µM | 24 - 48 hours | Dose-dependent growth inhibition; IC50 ~1.0 µM (Human OSCC) | [1] [3] |
| Ishikawa Endometrial Cancer | In vitro & In vivo | Not Specified | Not Specified | Inhibition of HDAC3 and HDAC4; increased acetylated histone H3 | [5] |
| Various Cancer Cell Lines | HDAC Enzyme Inhibition | Nanomolar to Picomolar | N/A | Potent inhibition of HDAC enzyme activity | [2] |
The following workflow outlines a standard cell treatment and analysis procedure based on the search results.
After treatment with this compound, you can expect to observe the following molecular and cellular events:
The diagram below summarizes the primary molecular mechanism and cellular outcomes of this compound treatment.
Apicidin, a novel histone deacetylase (HDAC) inhibitor, is a fungal metabolite extracted from Fusarium species with potent anti-proliferative and anti-invasive properties [1] [2]. As a cyclic tetrapeptide, it exhibits broad-spectrum biological activity against apicomplexan parasites and various human cancer cell lines, including leukemia, ovarian, and breast cancers [3] [1]. The therapeutic potential of this compound extends to combination therapy with other agents like docetaxel and doxorubicin, and recent evidence suggests promise in neurological disorders such as Alzheimer's disease [4]. However, its development as an oral chemotherapeutic agent has been challenged by its relatively low oral bioavailability (14.2%-19.3% in rats) [5] [3]. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound's pharmacokinetics (PK) and tissue distribution in rat and mouse models, enabling researchers to systematically assess its absorption, distribution, metabolism, and excretion (ADME) properties.
This section summarizes the essential pharmacokinetic parameters of this compound across different administration routes and species, providing a baseline for experimental design and data interpretation.
Table 1: Pharmacokinetic parameters of this compound after intravenous administration in rats and mice [5] [6]
| Parameter | Rat (IV 0.5-4.0 mg/kg) | Mouse (IV) | Human (Predicted) |
|---|---|---|---|
| Terminal elimination half-life (t₁/₂) | 0.8 - 1.1 h | 0.4 h | 2.3 h |
| Systemic Clearance (Cl) | 59.6 - 68.0 mL/min/kg | 116.9 mL/min/kg | 9.8 mL/min/kg |
| Steady-state volume of distribution (Vss) | 2.4 - 2.7 L/kg | 2.0 L/kg | 1.9 L/kg |
| Linearity | Linear over 0.5-4.0 mg/kg | - | - |
| Urinary excretion | 0.017% - 0.020% | - | - |
| Biliary excretion | 0.049% ± 0.016% | - | - |
Table 2: Pharmacokinetic parameters of this compound after oral administration in rats [5] [3]
| Parameter | Fasting Rats (10 mg/kg) | Non-Fasting Rats (10 mg/kg) |
|---|---|---|
| Tmax | 0.9 - 1.1 h | 0.9 - 1.1 h |
| Cl/F | 520.3 - 621.2 mL/min/kg | 520.3 - 621.2 mL/min/kg |
| Vz/F | 67.6 - 84.4 L/kg | 67.6 - 84.4 L/kg |
| Absolute oral bioavailability | 19.3% | 14.2% |
Table 3: Predicted human tissue distribution of this compound (in descending order of concentration) [6]
| Tissue | Relative Concentration |
|---|---|
| Liver | Highest |
| Adipose Tissue | ↓ |
| Kidney | ↓ |
| Lung | ↓ |
| Spleen | ↓ |
| Heart | ↓ |
| Arterial Blood | ↓ |
| Venous Blood | ↓ |
| Small Intestine | ↓ |
| Stomach | ↓ |
| Muscle | ↓ |
| Testis | ↓ |
| Brain | Lowest |
To characterize the basic pharmacokinetic profile of this compound after intravenous and oral administration in rats, including dose linearity and food effects.
To quantitatively determine the contributions of absorption and first-pass metabolism at different sites to this compound's oral bioavailability.
The following diagram illustrates the experimental workflow and the sequential first-pass metabolism process investigated in this protocol.
To determine this compound distribution to various tissues at steady state concentrations.
To evaluate the mechanisms behind this compound's absorption limitations.
Research indicates that this compound's low oral bioavailability (14.2%-19.3%) results from multiple factors [5] [3]:
This compound undergoes hepatic metabolism primarily to demethylated and hydroxylated metabolites [3]. The extent of urinary and biliary excretion of the parent compound is minimal (0.017%-0.020% and 0.049% ± 0.016%, respectively), suggesting extensive metabolism is the primary elimination pathway [5].
Physiologically based pharmacokinetic (PBPK) modeling reveals significant species differences in this compound disposition [6] [7]:
These application notes and protocols provide a comprehensive framework for evaluating this compound's pharmacokinetics in preclinical models. The multi-route administration approach is particularly valuable for deciphering the complex interplay between absorption and first-pass metabolism that limits this compound's oral bioavailability. Researchers can utilize these protocols to screen this compound analogs with improved absorption characteristics or to assess potential drug interactions involving metabolic enzymes and transporters. The predicted human pharmacokinetic parameters and tissue distribution patterns from PBPK modeling support the translational potential of these preclinical findings for human dose prediction and clinical development planning.
This compound is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a therapeutic agent for various conditions, including cancer, parasitic infections, Alzheimer's disease, and cardiac repair. As a cyclic tetrapeptide originally isolated from Fusarium species fungi, this compound exhibits a complex pharmacokinetic profile that necessitates sophisticated modeling approaches to predict its behavior in humans. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of this compound across different tissues and species, thereby supporting drug development and regulatory decision-making.
The development and application of PBPK models have grown steadily since the 1980s, with these models now being recognized as valuable tools for organizing mechanistic data, generating hypotheses, characterizing variability and uncertainty, and supporting interspecies extrapolation [1]. For this compound specifically, PBPK modeling provides crucial insights into its tissue distribution patterns, which are essential for understanding its therapeutic potential and toxicity profile. These models integrate physiological parameters with compound-specific data to simulate drug concentrations in various organs, offering a more biologically realistic alternative to traditional compartmental modeling approaches.
The tissue distribution profile of this compound has been characterized using PBPK modeling, revealing distinct patterns of accumulation across different organs. The following table summarizes the predicted human tissue concentrations of this compound relative to blood levels, providing crucial information for understanding its potential therapeutic effects and toxicity concerns.
Table 1: Predicted Human Tissue Distribution of this compound Based on PBPK Modeling
| Tissue | Distribution Rank | Notes on Tissue Exposure |
|---|---|---|
| Liver | 1 (Highest) | Primary site of metabolism; highest concentration |
| Adipose Tissue | 2 | Significant accumulation due to lipophilicity |
| Kidney | 3 | Important for potential excretory pathways |
| Lung | 4 | Relevant for respiratory applications |
| Spleen | 5 | Potential immune-related effects |
| Heart | 6 | Relevant for cardiac applications and toxicity |
| Arterial Blood | 7 | Reference compartment for distribution |
| Venous Blood | 8 | Reference compartment for distribution |
| Small Intestine | 9 | Potential enteric absorption and metabolism |
| Stomach | 10 | Potential gastrointestinal absorption |
| Muscle | 11 | Large mass but moderate distribution |
| Testis | 12 | Potential reproductive tissue exposure |
| Brain | 13 (Lowest) | Limited penetration due to blood-brain barrier |
The distribution data clearly indicates that This compound achieves the highest concentrations in liver tissue, followed by adipose tissue, kidney, and lung [2] [3]. This pattern has important implications for both therapeutic applications and toxicity considerations. The relatively low brain concentration suggests limited central nervous system penetration under normal conditions, though this may be altered in disease states or with specialized formulation approaches.
PBPK modeling of this compound has enabled the prediction of key pharmacokinetic parameters across multiple species, providing valuable insights for interspecies extrapolation and human dose prediction. The following table compares these parameters between mice, rats, and humans.
Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species
| Parameter | Mouse | Rat | Human (Predicted) |
|---|---|---|---|
| Clearance (Cl) | 116.9 ml/min/kg | 61.6 ml/min/kg | 9.8 ml/min/kg |
| Volume of Distribution (Vss) | 2.0 L/kg | 2.5 L/kg | 1.9 L/kg |
| Half-Life (t½) | 0.4 hours | 0.9 hours | 2.3 hours |
The data reveals significant species differences in this compound pharmacokinetics [2] [3]. Humans are predicted to have substantially lower clearance and longer half-life compared to rodents, which has important implications for dosing regimen design. The volume of distribution exceeds total body water volume in all species, suggesting significant tissue binding and distribution.
The PBPK model framework for this compound was developed using a mechanistic approach that incorporates species-specific physiological parameters and compound-specific data. The model structure includes major tissue compartments connected through systemic circulation, with mass balance equations describing the rate of change of drug amount in each compartment. The model development process began with characterizing this compound pharmacokinetics in rats and mice after intravenous bolus injection, with distribution to various tissues determined following IV infusions at steady state [2] [4].
Key physiological parameters incorporated into the model include tissue volumes, blood flow rates, and partition coefficients. These parameters were obtained from established physiological data for each species, while compound-specific parameters such as intrinsic clearance and tissue-to-plasma partition coefficients were determined experimentally. The model was prospectively validated within species (rat and mouse) and through scaling from rat to mouse using data after multiple intravenous injections [2]. For human predictions, the model incorporated intrinsic clearance data obtained from in vitro experiments using human hepatic systems.
The developed PBPK model adequately described the pharmacokinetics of this compound in both rats and mice, demonstrating its robustness for interspecies extrapolation [2] [3]. The model showed particular utility in predicting human blood and tissue concentrations under different exposure conditions, providing valuable insights for dose selection and risk assessment. Model validation included comparison with experimental data from animal studies, with simulations generally falling within acceptable ranges of observed values.
The successful application of this PBPK model to this compound highlights the potential of this approach for other HDAC inhibitors and similar compounds. The model can be used to simulate various dosing scenarios, predict tissue concentrations at target sites, and support first-in-human dose selection, thereby accelerating the drug development process.
Objective: To characterize the pharmacokinetics and tissue distribution of this compound in preclinical species to support PBPK model development.
Materials and Reagents:
Procedure:
Data Analysis:
Objective: To determine compound-specific parameters for PBPK model input, including intrinsic clearance and protein binding.
Materials and Reagents:
Procedure for Intrinsic Clearance Determination:
Procedure for Protein Binding Assessment:
Objective: To develop, implement, and validate a PBPK model for this compound using experimental data.
Software and Tools:
Procedure:
The following diagram illustrates the overall workflow for this compound PBPK model development and application:
This compound has demonstrated significant potential in Alzheimer's disease models through its HDAC inhibitory activity. In APP/PS1 transgenic mice (a model of Alzheimer's disease), this compound treatment reversed memory deficits and reduced the amyloid-β (Aβ) load in the brain [5]. The mechanism involves upregulation of ADAM10 (A Disintegrin And Metalloproteinase 10), which promotes the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides.
Experimental Protocol for Alzheimer's Disease Models:
In the context of myocardial infarction, this compound has shown promise in enhancing the therapeutic potential of mesenchymal stem cells (MSC) [6]. Treatment of MSC with this compound induced cardiac markers (GATA4, Nkx2.5, and cardiac troponin I) while suppressing stemness-related genes, effectively promoting cardiac lineage specification. This approach represents a novel strategy for optimizing cell-based therapies for cardiac repair.
Experimental Protocol for Cardiac Differentiation:
When implementing PBPK models for this compound or similar compounds, several critical considerations should be addressed to ensure model reliability and appropriate application:
Parameter Sensitivity: Conduct comprehensive sensitivity analyses to identify parameters with the greatest influence on model outputs. For this compound, key sensitive parameters include free fraction in plasma and blood-to-plasma ratio [7].
Model Evaluation: Establish rigorous evaluation criteria for PBPK models, especially when human tissue concentration data are unavailable for direct validation. Incorporate qualitative plausibility assessments alongside quantitative metrics [1].
Regulatory Applications: When preparing PBPK models for regulatory submissions, address potential concerns regarding model credibility, adequate characterization of variability and uncertainty, and appropriateness for the specific application context [1].
Minimal PBPK Approaches: Consider simplified PBPK models that lump tissues with similar distribution characteristics to reduce computational complexity while maintaining physiological relevance [7].
Despite the significant advances in PBPK modeling of this compound, several challenges remain that require attention from the modeling community:
Peer Review Challenges: There are difficulties in recruiting peer reviewers with appropriate modeling expertise and experience, which can hinder critical evaluation of PBPK models [1].
Model Confidence: Lack of confidence in PBPK models for which no tissue/plasma concentration data exist for model evaluation remains a significant barrier to broader application [1].
Transferability Issues: The lack of transferability across modeling platforms presents obstacles to model sharing, verification, and collaborative development [1].
Future directions for this compound PBPK modeling should focus on addressing these challenges through improved model documentation, enhanced validation strategies, and development of standardized approaches for model evaluation and qualification.
The application of PBPK modeling to this compound has provided valuable insights into its tissue distribution patterns and pharmacokinetic behavior across species. The models developed for this compound have successfully integrated in vitro and in vivo data to predict human pharmacokinetics, demonstrating the power of this approach to support drug development. The experimental protocols and implementation guidance presented in these application notes provide researchers with practical tools for extending this work to related compounds or further refining this compound models.
As PBPK modeling continues to evolve, its application to promising compounds like this compound will play an increasingly important role in optimizing therapeutic regimens, predicting human pharmacokinetics, and ultimately improving the efficiency and success rate of drug development programs. The integration of PBPK modeling with pharmacodynamic assessments will be particularly valuable for establishing exposure-response relationships at target tissues and guiding clinical translation of this compound and related HDAC inhibitors for various therapeutic applications.
This compound is a potent cyclic tetrapeptide inhibitor of histone deacetylases (HDACs) that has emerged as a promising epigenetic modulator for cancer therapy. As a class I HDAC-selective inhibitor, this compound preferentially targets HDAC isoforms 1, 2, 3, and 8, leading to hyperacetylation of histone proteins and subsequent alterations in gene expression patterns critical for cancer cell survival [1]. The compound initially gained recognition for its antifungal properties against apicomplexan parasites but has since demonstrated significant antiproliferative activity across diverse cancer models, including oral squamous cell carcinoma (OSCC), salivary mucoepidermoid carcinoma, breast cancer, and hematological malignancies [2] [3]. The therapeutic rationale for combining this compound with conventional chemotherapeutic agents stems from its ability to sensitize cancer cells to apoptosis and overcome key resistance mechanisms through epigenetic reprogramming.
The fundamental molecular mechanism of this compound involves inhibition of zinc-dependent HDAC enzymes, resulting in histone hyperacetylation and chromatin relaxation, which promotes transcription of tumor suppressor genes that may have been silenced in cancer cells [1]. Additionally, this compound modulates the acetylation status of non-histone proteins involved in critical cellular processes, including DNA repair, cell cycle progression, and stress response pathways. This multi-faceted activity underlies its synergistic potential when combined with chemotherapeutic agents, as this compound can simultaneously enhance tumor cell vulnerability while counteracting resistance pathways. Research has demonstrated that this compound-based combinations can trigger complementary antitumor activities with improved therapeutic indices compared to monotherapies, potentially allowing for dose reduction of conventional cytotoxic drugs and mitigation of associated side effects [4] [5].
Table 1: this compound Combinations with Conventional Cytotoxic Agents
| Chemotherapeutic Agent | Cancer Model | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| Docetaxel | Metastatic breast cancer | Enhanced apoptosis; induction of immunogenic cell death markers (calreticulin, HMGB1); increased CTCFL expression | Increased Bax/Bcl-2 ratio; caspase-8 activation; antigen expression | [4] |
| Gemcitabine | Pancreatic cancer | Synergistic tumor volume reduction; extended time to progression | HDAC8 inhibition; enhanced apoptosis signaling | [2] [6] |
| 5-Fluorouracil | Colorectal cancer models | Improved response rates; overcoming chemoresistance | Epigenetic sensitization; enhanced DNA damage | [5] |
| Cisplatin | Various solid tumors | Reversal of platinum resistance; enhanced DNA damage | Reactivation of silenced tumor suppressors | [5] |
The combination of This compound with docetaxel represents a particularly well-characterized regimen with demonstrated efficacy in metastatic breast cancer models. Research has shown that this combination at low-toxicity doses stimulates expression of cancer-testis antigens like CTCFL and induces features of immunogenic cell death, including cell surface exposure of calreticulin and release of high-mobility group box 1 (HMGB1) protein [4]. These effects potentially promote the translation of induced cell death into antitumor immune responses, representing a valuable secondary mechanism beyond direct cytotoxicity. Furthermore, the combination specifically enhanced apoptosis through an increased Bax/Bcl-2 ratio and caspase-8 activation, indicating engagement of both intrinsic and extrinsic apoptotic pathways [4].
Table 2: this compound Combinations with Targeted Therapeutic Agents
| Targeted Agent | Cancer Model | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| TRAIL receptor agonists | OSCC models | Enhanced extrinsic apoptosis; overcoming TRAIL resistance | Upregulation of death receptors; suppression of survival pathways | [7] |
| ABT-199 (Venetoclax) | Hematological malignancies | Synergistic induction of apoptosis | Cooperative inhibition of anti-apoptotic Bcl-2 family | [7] |
| Immune checkpoint inhibitors | Preclinical solid tumor models | Improved antitumor immunity; T-cell activation | Enhanced antigen presentation; immunogenic cell death | [4] [1] |
The combination of This compound with targeted agents represents an emerging strategy to enhance therapeutic precision while maintaining broad epigenetic modulation. In OSCC models, this compound has demonstrated potential for combination with TRAIL receptor agonists, potentially overcoming common resistance mechanisms through upregulation of death receptors and simultaneous suppression of survival pathways [7]. Similarly, in hematological malignancies, the combination of this compound with BH3 mimetics like ABT-199 (Venetoclax) enables cooperative targeting of anti-apoptotic Bcl-2 family proteins at both epigenetic and direct inhibitory levels [7]. The ability of this compound to induce immunogenic cell death markers also provides strong rationale for combination with immune checkpoint inhibitors, potentially converting immunologically "cold" tumors into "hot" microenvironments more responsive to T-cell-mediated attack [4].
Cell Culture and Treatment Conditions:
Viability and Proliferation Assessment:
Synergy Analysis:
Flow Cytometry Analysis of Apoptosis:
Western Blot Analysis of Apoptotic Markers:
Acidic Vesicular Organelle (AVO) Detection:
LC3 Immunoblot and Immunofluorescence:
Functional Autophagy Inhibition Studies:
The molecular mechanisms underlying successful this compound combinations involve coordinated targeting of complementary pathways that regulate cancer cell survival and death. The following diagram illustrates key signaling pathways modulated by this compound combination therapy:
Figure 1: Signaling Pathways in this compound Combination Therapy
The efficacy of this compound combinations emerges from several interconnected mechanisms:
HDAC8 Selective Inhibition: Research demonstrates that this compound selectively reduces HDAC8 expression in OSCC cells, with overexpression of HDAC8 observed in both nuclear and cytoplasmic compartments in tumor tissues [2]. This selective targeting distinguishes this compound from broader-spectrum HDAC inhibitors and may contribute to its favorable toxicity profile. The inhibition of HDAC8 impacts multiple oncogenic signaling pathways, including those regulating cell cycle progression and apoptosis execution.
IGF-1R Pathway Modulation: In salivary mucoepidermoid carcinoma cells, this compound inhibits cell growth by downregulating IGF-1R, an upstream regulator of MAPK and AKT/mTOR pathways [3]. This downregulation leads to inactivation of ERK and AKT/mTOR signaling while simultaneously activating JNK pathways, creating a cellular environment primed for apoptosis when combined with conventional chemotherapeutics.
Dual Apoptosis Induction: this compound combination therapy simultaneously engages both intrinsic and extrinsic apoptosis pathways. Studies in metastatic breast cancer models demonstrate increased Bax/Bcl-2 ratio (intrinsic pathway) coupled with caspase-8 activation (extrinsic pathway) following this compound-docetaxel combination treatment [4]. This dual engagement creates a more comprehensive apoptotic stimulus that may overcome common resistance mechanisms.
Immunogenic Cell Death: A distinctive feature of this compound combinations is their ability to induce immunogenic cell death markers, including cell surface exposure of calreticulin and release of HMGB1 protein [4]. These damage-associated molecular patterns (DAMPs) promote dendritic cell maturation and antigen presentation, potentially stimulating antitumor immunity and creating a bystander effect that enhances long-term tumor control.
This compound combinations hold particular promise for advanced-stage malignancies with limited treatment options. In metastatic breast cancer models, the this compound-docetaxel combination demonstrated significant efficacy in driving CTCFL expression and HMGB1 release, acting as potential antitumor immune response inducers [4]. This suggests that beyond direct cytotoxicity, this compound combinations may modify the tumor microenvironment to favor immune recognition and attack. Similarly, in OSCC models characterized by aggressive behavior and resistance to conventional therapies, this compound-based combinations have shown potential for overcoming therapeutic resistance through epigenetic reprogramming of cancer cells [2] [7].
The ability of this compound to modulate autophagy pathways presents both challenges and opportunities in cancer therapy. In murine OSCC cells, this compound treatment induces both apoptosis and autophagy, creating a complex cell death response that must be carefully understood for optimal therapeutic application [2]. Depending on context, autophagy may serve as a resistance mechanism that protects cancer cells or as an alternative cell death pathway when apoptosis is compromised. Research suggests that combining this compound with autophagy inhibitors may enhance efficacy in certain contexts, while in others, the autophagic response may contribute to cell death [2] [3].
Animal Model Establishment:
Treatment Groups and Dosing:
Endpoint Analysis:
Combinatorial approaches incorporating this compound with conventional chemotherapeutic agents represent a promising strategy for enhancing anticancer efficacy while potentially reducing treatment-related toxicity. The epigenetic modulation provided by this compound creates a cellular environment primed for apoptosis and sensitized to conventional chemotherapeutics, potentially overcoming key resistance mechanisms that limit single-agent efficacy. Current evidence supports particular promise for this compound combinations in oral squamous cell carcinoma, salivary gland malignancies, metastatic breast cancer, and potentially other solid tumors where conventional therapy options remain limited.
Future research directions should focus on optimizing combination schedules, identifying predictive biomarkers for patient selection, and developing novel formulations to improve this compound's pharmacokinetic profile. Additionally, exploration of this compound combinations with emerging therapeutic modalities including immunotherapy, targeted protein degradation, and antibody-drug conjugates represents a promising frontier. As the field of epigenetic therapy continues to evolve, this compound-based combinations offer a compelling approach for addressing the complex challenges of cancer heterogeneity and therapeutic resistance.
| Test Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Chromosomal Aberration Test (CHO cells) | In Vivo Micronucleus Test (Rodents) |
|---|---|---|---|
| This compound | Negative (with and without metabolic activation) [1] | Positive: Significant increase in total chromosomal aberrations [1] | Positive: Mutagenic activity at the highest dose (1000 µM/kg) [1] |
| Derivatives (SD-0203, SD-2007) | Negative [1] | Negative: No significant mutagenic potency observed [1] | Positive: Dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs) [1] |
For researchers looking to conduct these tests, the following outlines the core methodologies based on regulatory guidelines.
This test identifies agents that cause structural chromosomal damage in cultured mammalian cells [2].
The following diagram illustrates the workflow for this test:
This test identifies substances that cause chromosomal or mitotic apparatus damage in an intact animal system [4] [5].
The workflow for this test is as follows:
For This compound, a specific vehicle and administration protocol have been successfully used in a recent in vivo study on an Alzheimer's disease mouse model.
| Component | Concentration / Purpose |
|---|---|
| Stock Solvent | 5% Tween 80 (in saline) |
| Final Diluent | Saline (0.9%) |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Regimen | Every 2 days for 2 months [1] |
This formulation provides a reliable starting point for your this compound studies. Always confirm compatibility with your specific animal model.
For Apigenin, its poor water solubility is a major challenge. The following table summarizes effective formulation strategies, with Solid Dispersions being particularly promising.
| Technique | Key Findings & Effective Carriers | Evidence of Efficacy |
|---|---|---|
| Solid Dispersions | Carrier: Pluronic F-127 (PLU127). Method: Ball milling. | 100% solubility at pH 6.8; 84.3% at pH 1.2. Enhanced dissolution rate and maintained antioxidant activity [2]. |
| Solid Dispersions | Carriers: Pluronic F-68 (PLU68), PVP K30, PVP VA64. Method: Ball milling. | Improved apparent solubility in water and buffers of varying pH [2]. |
| General Methods | Other viable techniques include nanocrystals, cocrystals, cyclodextrin inclusion, and lipid-based carriers [3] [4]. | Broadly applicable strategies for poorly water-soluble drugs. |
Here is a detailed methodology for creating an Apigenin solid dispersion based on the research, which you can adapt for your experiments.
1. Objective To enhance the solubility and dissolution rate of Apigenin (APG) by creating an amorphous solid dispersion (ASD) using Pluronic F-127 via the ball milling method.
2. Materials
3. Method
4. Characterization (Post-Making)
This process is illustrated in the following workflow:
Q1: Why is Pluronic F-127 a good carrier for Apigenin? Pluronic F-127 is an amphiphilic block copolymer (containing both hydrophilic and lipophilic parts) that has received FDA approval for safety and biocompatibility. It enhances solubility by forming micelles that can encapsulate the drug, inhibiting its recrystallization and maintaining supersaturation [2].
Q2: Are there stability concerns with these formulations? Yes, the amorphous form in solid dispersions is metastable and can recrystallize over time, reducing solubility. Stability is influenced by drug-polymer miscibility, storage conditions (temperature and humidity), and molecular mobility. Studies show that a well-formulated APG-PLU127 dispersion remained stable for one year under ambient conditions, with only a slight decrease in solubility [2] [5] [6].
Q3: What if I cannot use ball milling? Alternative methods for creating solid dispersions include spray drying and hot-melt extrusion. The choice depends on the thermal stability of your drug and the equipment available [5] [6]. Ball milling is favored for its simplicity, low cost, and because it avoids high temperatures and solvents [2].
The vehicle provided for this compound (5% Tween 80 in saline) is not just a theoretical recipe; it has demonstrated biological efficacy in a peer-reviewed study:
This strongly supports the viability of this vehicle for in vivo research.
Apicidins are a class of cyclic tetrapeptides with notable antiprotozoal activity, produced by specific strains within the Fusarium genus [1]. A critical first step in optimizing production is understanding that the ability to produce this compound is not universal across all Fusarium strains; it is linked to specific accessory chromosomes or genomic regions [2].
The core of this compound production is a biosynthetic gene cluster (BGC). In F. fujikuroi, this cluster is known to contain at least 12 genes [1]. The table below outlines the key genes and their proposed functions.
| Gene | Function |
|---|---|
| APF1 | Non-ribosomal peptide synthase (NRPS); core enzyme for amino acid incorporation and cyclization [1]. |
| APF2 | bANK transcription factor; regulates cluster expression [1]. |
| APF3 | Δ1-pyrroline-5-carboxylate reductase; modifies L-lysine to D-pipecolic acid [1]. |
| APF9 | FAD-dependent monooxygenase; transforms hydroxy-group to carboxylic acid of L-2-aminooctanedioic acid [1]. |
Improving this compound yield involves a multi-pronged approach, combining genetic strain engineering with fermentation process optimization.
APF2 can activate the entire cluster, leading to increased production [1].APF9 can shift the biosynthetic pathway toward different this compound derivatives (e.g., this compound K) [1].The following diagram illustrates the logical workflow for a systematic this compound yield improvement program, integrating both genetic and process engineering approaches.
Here are answers to frequently asked questions that arise during optimization experiments.
My strain shows no this compound production.
This is likely because not all Fusarium strains possess the this compound BGC. First, confirm the presence of the key synthetase gene APS1 in your strain using genomic PCR [2]. Consider sourcing known producer strains like certain isolates of F. poae or genetically modified F. fujikuroi [2] [1].
Yield is low even with a producer strain. Low yield can result from suboptimal culture conditions or inadequate biomass.
How can I detect and quantify apicidins? Apicidins are typically detected and quantified using Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) [2] [1]. This method allows for the separation of different this compound analogs and accurate quantification based on their mass-to-charge ratio.
This protocol is adapted from established methods for the micro-scale cultivation of Fusarium in 96-well plates, allowing for high-throughput screening of conditions and mutants with minimal resource consumption [1].
1. Prepare Spore Suspension
2. Inoculate Micro-Scale Cultures
3. Fermentation Conditions
4. Metabolite Extraction
5. UPLC-HRMS Analysis
Understanding apicidin's structure is key to predicting its stability. This compound is a cyclic tetrapeptide, and its biological activity is highly dependent on specific functional groups [1]:
This structure suggests potential sensitivity to:
While direct stability studies on this compound are limited, one manufacturer provides the following guidance [3]:
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Physical Form | Solid (likely as supplied) |
| Handling | Protect from moisture |
For solutions, it is a standard practice to:
You can determine the specific stability of your this compound samples by adapting standard forced degradation studies, similar to those used for other HDAC inhibitors like Vorinostat [4] and YK-1101 [5]. The workflow below outlines this process:
Detailed Methodology:
The table below summarizes a representative HPLC method that can be adapted for analyzing this compound and its stability [7]:
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35°C |
| Detection | UV-Vis/PDA (wavelength to be determined) and Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
Research indicates that the histone deacetylase (HDAC) inhibitor Apicidin can upregulate the expression and functional activity of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) [1] [2].
The diagram below illustrates this resistance mechanism.
You can employ several technical strategies to counteract P-gp mediated efflux and improve this compound's brain delivery.
| Strategy | Description | Key Tools / Compounds |
|---|---|---|
| Co-administer a P-gp Inhibitor | Use a pharmacological agent to block P-gp's efflux function [1]. | Verapamil: A well-known P-gp inhibitor [1]. |
| Utilize Formulation Technologies | Employ drug delivery systems that can bypass efflux transporters [3]. | Nanocarriers: Polymeric/lipid nanoparticles can shield this compound, enabling influx via endocytosis [3]. |
| Explore Alternative Administration Routes | Deliver the drug via a pathway that partially or fully bypasses the BBB [3]. | Nose-to-Brain (NtB) Delivery: Enables direct CNS delivery via the olfactory and trigeminal nerves [3]. |
Here are detailed methodologies for key experiments to diagnose and address the penetration issue in your research.
This protocol uses the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to model passive diffusion [4].
This cell-based assay measures P-gp function by tracking the accumulation of a fluorescent P-gp substrate [2].
Q1: Are there other HDAC inhibitors that do not induce P-gp? The induction of P-gp appears to be a class effect of some HDAC inhibitors, but the potency can vary. Research shows that VPA, SAHA, and this compound increased MDR1 expression in human brain endothelial cells, while others like sodium butyrate (NaB) showed different profiles [2]. Testing a panel of inhibitors may be necessary.
Q2: How can I conclusively prove this compound is a P-gp substrate? Beyond the functional assay (Protocol 2), you can perform bidirectional transport assays using a validated model like Caco-2 or MDCK-MDR1 cells. An efflux ratio (Papp,B-A / Papp,A-B) significantly greater than 2 is a strong indicator that this compound is a P-gp substrate [5] [6].
Q3: What are the latest technologies for enhancing brain drug delivery? The field is actively exploring various strategies. "Nose-to-Brain" delivery combined with nanocarriers is a promising, non-invasive approach to bypass the BBB altogether [3]. Additionally, techniques focused on restoring a damaged BBB in neurological disorders are under investigation, highlighting the dynamic nature of this barrier [7].
The following table consolidates the fundamental pharmacokinetic parameters of this compound and the effect of a key intervention from peer-reviewed research [1] [2].
| Parameter | Symbol | Value (Mean ± SD) | Significance / Experimental Condition |
|---|---|---|---|
| Fraction Absorbed | FX | 45.9% ± 9.7% | Measured in vivo; indicates permeability is a major barrier [1] [2]. |
| Gut Wall Bioavailability | FG | 70.9% ± 8.1% | Measured in vivo; fraction that escapes gut wall metabolism [1] [2]. |
| Hepatic Bioavailability | FH | 70.6% ± 12.3% | Measured in vivo; fraction that escapes liver metabolism [1] [2]. |
| Passive Diffusion Potential | - | 98.01% | Determined by IAM chromatographic assay; suggests high innate passive permeability [1] [2]. |
| Permeability Enhancement | - | Significantly enhanced | Observed in situ with the P-glycoprotein (P-gp) inhibitor elacridar [1] [2]. |
Based on this data, the following troubleshooting guide addresses the specific issue of low this compound absorption.
Problem: The oral bioavailability of this compound is low (14.2%-19.3%). Our experiments confirm a low Fraction Absorbed (FX), which is the rate-determining step. What strategies can we use to enhance this compound's intestinal absorption?
Solution: The primary cause of low this compound absorption is active efflux by P-glycoprotein (P-gp), not poor passive permeability or extensive first-pass metabolism. Therefore, the most effective strategy is to inhibit this transporter.
Detailed Experimental Protocol:
This protocol is adapted from the in situ single-pass perfusion method cited in the key research [1] [2].
The following diagram visualizes the scientific rationale behind this compound's absorption challenge and the proposed solution.
While P-gp inhibition is the most direct approach, your research can also explore these areas:
The key to addressing plasma protein binding in pharmacokinetic studies lies in the experimental method used to determine the unbound fraction (f_u) in plasma. The following table summarizes the specific findings for this compound:
| Species | Unbound Fraction in Plasma (f_u,plasma) | Citation |
|---|---|---|
| Human | 1.042% ± 0.114% | [1] |
| Rat | 0.376% ± 0.059% | [1] |
| Mouse | 0.369% ± 0.034% | [1] |
These results indicate that This compound is highly bound to plasma proteins across all species tested, with the unbound, active fraction being approximately 1% or less [1].
The quantitative data above was generated using a specific protocol. Here is a detailed breakdown of the experimental workflow for determining this compound's hepatic intrinsic clearance with protein binding correction [1]:
The following diagram illustrates this workflow and its application in a PBPK model:
Based on the search results, here are solutions to specific issues you might encounter:
Problem: Poor allometric scaling from animals to humans. Solution: Use protein binding-corrected clearance values. The study found that the allometric correlation for predicting human hepatic intrinsic clearance improved significantly after correction for nonspecific microsomal protein binding [1].
Problem: Inaccurate prediction of in vivo hepatic clearance from in vitro data. Solution: Account for binding in both plasma and microsomal systems. The published protocol explicitly uses the unbound fraction in microsomes (f_u,mic) to correct the calculated intrinsic clearance, which is critical for accurate prediction [1].
Problem: Understanding this compound's overall distribution in the body. Solution: Incorporate the high protein binding into a Physiologically Based Pharmacokinetic (PBPK) model. A developed PBPK model for this compound, which accounts for distribution, predicts that the highest concentrations are found in the liver, followed by adipose tissue, kidney, and lung. The lowest concentrations are predicted in the brain [2] [3] [4]. This distribution profile is consistent with a compound that has high tissue binding and low free fraction in plasma.
A primary strategy for enhancing production involves genetic manipulation to activate silent biosynthetic gene clusters (BGCs).
| Strategy | Key Gene / Factor | Proposed Function / Effect | Citation |
|---|---|---|---|
| Overexpress Pathway Transcription Factor (TF) | APF2 (bANK-type TF) |
Activates entire apicidin BGC; elevates gene expression and significantly increases product yields, even under otherwise repressing conditions. | [1] |
| Identify TF Binding Motif | "Api-box" motif | A specific DNA sequence in the promoters of this compound BGC genes; essential for cluster activation. | [1] |
| Manipulate Global Regulators | AreB (nitrogen regulator), PacC (pH regulator) |
This compound production is induced under high nitrogen and acidic pH conditions in a manner dependent on these regulators. | [1] |
| Gene Deletion to Create Analogs | APF9 (FAD-dependent monooxygenase) |
Deletion disrupts the standard biosynthetic pathway, leading to the production of novel analogs like this compound K and this compound L. | [2] [1] |
The "One Strain Many Compounds" (OSMAC) approach is a powerful method to activate cryptic BGCs by altering cultivation parameters.
| Factor | Optimum for this compound Production | OSMAC Principle Application |
|---|---|---|
| Nitrogen | High nitrogen conditions (e.g., 120 mM NaNO₃ or 60 mM glutamine) | Vary nitrogen source type and concentration. |
| pH | Acidic conditions | Test a range of pH values in the culture medium. |
| Medium Type | Solid rice medium can be effective for fungal metabolites | Switch between solid and liquid media; use different carbon sources. |
| Amino Acid Supplementation | Specific amino acids (e.g., based on biosynthetic pathway precursors) | Supplement media with single or combined amino acids. |
The OSMAC strategy is a shorter development cycle and reduced cost alternative to advanced gene-editing for enhancing metabolite yield and diversity [3].
Efficient screening is crucial for identifying new analogs and optimizing conditions. The following diagram illustrates a micro-scale workflow for high-throughput screening of this compound-producing fungal strains.
This micro-scale method offers significant advantages: it uses less material and chemicals, has a shorter cultivation time, is more efficient and inexpensive, and allows for high biological replication [2].
For complex extracts generated via OSMAC, UPLC-QTOF-MS is invaluable for analysis. The resulting data can be processed with software tools like the ACD/MS Structure ID Suite for rapid metabolite identification [3].
Here are answers to specific problems users might encounter.
FAQ 1: My fungal strain has the this compound BGC but does not produce the metabolite. How can I activate it? This indicates a silent or cryptic gene cluster. Your options are:
APF2 in your strain [1].FAQ 2: How can I discover new this compound analogs rather than just increasing the yield of known ones?
APF9 gene can shunt the biosynthesis toward novel analogs like this compound K and L [2] [1].FAQ 3: What is the best way to screen a large number of fungal isolates or conditions for this compound production?
| Feature | This compound | Trichostatin A (TSA) |
|---|---|---|
| Chemical Class | Cyclic tetrapeptide [1] | Hydroxamic acid [2] [3] |
| Primary HDAC Target | Class I selective [4] [5] | Pan-inhibitor (Class I & II) [4] [3] [6] |
| In Vitro Potency (IC50) | ~0.7 - 1.0 nM [7] [8] | ~20 nM [3] |
| Key Mechanisms | Induces p21 and gelsolin; activates p38 MAPK pathway [7] [8] | Induces histone hyperacetylation; causes cell cycle arrest; modulates multiple pathways (e.g., Nrf2, BDNF) [2] [9] [10] |
| Cancer Cell Response | Induces differentiation and apoptosis; unique drug sensitivity profile [4] [1] | Inhibits viability; induces apoptosis; promotes differentiation; demonstrates greater specificity for cancer vs. normal cells [4] [2] [9] |
| Non-Cancer Applications | Induces fetal hemoglobin; anti-protozoal activity [1] [8] | Neuroprotective effects; anti-inflammatory; antioxidant; potential in diabetes research [2] [6] |
The distinct biological profiles of this compound and TSA are revealed through standardized experimental protocols.
The experimental data reveals that this compound and TSA influence distinct cellular pathways. The diagram below summarizes their mechanisms and downstream effects.
The differences between this compound and TSA have direct consequences for their research and potential therapeutic applications:
| Parameter | Apicidin (Preclinical, Rat) | Vorinostat (Human) |
|---|---|---|
| Absolute Bioavailability | 14.2% - 19.3% (oral) [1] [2] | 1.8% - 11% (oral) [3] |
| Half-Life (t₁/₂) | 0.8 - 1.1 hours (IV) [1] | ~2 hours [3] |
| Systemic Clearance | 59.6 - 68.0 mL/min/kg (IV) [1] | Information not specified in search results |
| Volume of Distribution | 2.4 - 2.7 L/kg (Vss, IV) [1] | Information not specified in search results |
| Primary Metabolic Pathways | Demethylation, Hydroxylation; Minimal urinary/biliary excretion [2] | Hepatic glucuronidation (UGT); β-oxidation; CYP system not involved [3] [4] |
| Protein Binding | Information not specified in search results | ~71% [3] |
| Key Bioavailability Limiting Factors | P-gp mediated efflux and significant first-pass gut wall and hepatic metabolism [2] | Information not specified in search results; low bioavailability noted [5] |
The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key methodologies.
The data for this compound primarily comes from a quantitative study in rats that employed a multi-route administration design to dissect the factors behind its low oral bioavailability [2].
The data for Vorinostat is based on its approved clinical profile.
The following diagram illustrates the shared foundational mechanism of Histone Deacetylase (HDAC) inhibition, which is central to the biological activity of both this compound and Vorinostat.
While both are HDAC inhibitors, their profiles differ:
| HDAC Inhibitor | Primary HDAC Class Target | Key Mechanisms in AML (Preclinical) | Potency (IC50 Reference) | AML Differentiation Evidence | Clinical Stage in AML |
|---|---|---|---|---|---|
| Apicidin | Class I [1] [2] | Inhibits proliferation, induces apoptosis, induces myeloid differentiation, upregulates QPCT [1] | 0.3 nM (HDAC1) [2] | Strong (CD11b/CD14 expression) [1] | Preclinical [1] |
| Vorinostat (SAHA) | Class I, II, IV [3] | Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6] | 14 nM (HDAC1) [2] | Modest | Clinical Trials [4] [3] |
| Panobinostat (LBH589) | Class I, II, IV [3] | Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6] | 5 nM (cell-free assay) [7] | Modest | Clinical Trials [4] [3] |
| Trichostatin A (TSA) | Class I, II, IV [2] | Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] | 1.8 nM (cell-free assay) [7] | Modest | Preclinical/Research |
| Entinostat (MS-275) | Class I (HDAC1, 3) [7] | Induces autophagy and apoptosis [7] | 0.5 μM (HDAC1) [2] | Modest | Clinical Trials [7] |
| Valproic Acid | Class I [2] | Induces autophagy and mitophagy [7] | 171 μM (HDAC1) [2] | Modest | Clinical Trials [3] |
The promising data on this compound comes from specific methodological approaches.
Researchers typically use the following workflow to evaluate this compound's effects:
The molecular mechanism of this compound, based on the cited research, can be visualized as follows:
This compound stands out for its high potency and strong differentiation-inducing effect in AML models, linked to a novel downstream target, QPCT [1]. This distinct mechanism suggests potential for overcoming resistance to other agents.
The table below summarizes the key experimental findings for Apicidin, SD-0203, and SD-2007 across standard genotoxicity assays.
| Test Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Chromosome Aberration Test | In Vivo Micronucleus Test |
|---|---|---|---|
| This compound | Negative (with and without metabolic activation) [1] | Positive: Induced a significant increase in total chromosome aberrations in CHO cells [1] | Positive: Induced mutagenic activity at the highest dose (1000 µM/kg) [1] |
| SD-0203 | Negative [1] | No significant mutagenic potency observed [1] | Positive: Significantly and dose-dependently increased micronucleated polychromatic erythrocytes (MNPCEs) [1] |
| SD-2007 | Negative [1] | No significant mutagenic potency observed [1] | Positive: Significantly and dose-dependently increased micronucleated polychromatic erythrocytes (MNPCEs) [1] |
The data in the table above was generated using the following standardized methodologies.
Bacterial Reverse Mutation Assay (Ames Test)
In Vitro Chromosome Aberration Test
In Vivo Micronucleus Test
The following diagram illustrates the conceptual pathway from HDAC inhibition to the observed mutagenic outcomes, integrating the key findings from the genotoxicity assays.
For your work in drug development, the key takeaways are:
| Feature | This compound (Class I Selective) | Pan-HDAC Inhibitors (e.g., SAHA/Vorinostat) |
|---|---|---|
| Primary HDAC Targets | HDAC1, HDAC3 (Class I) [1] | HDAC 1, 2, 3, 6 (Class I & IIb) [2] [3] |
| Inhibitory Concentration | Low nanomolar (nM) range [1] | Micromolar (µM) range for cell-based activity [1] |
| Chemical Class | Cyclic Tetrapeptide [1] | Hydroxamic Acid [1] |
| Key Advantage | Reduced risk of off-target effects; tool for studying specific HDAC functions [4] | Broader efficacy in some cancers, targets multiple pathways simultaneously [4] |
| Key Limitation | Limited application where multiple HDAC classes are involved [4] | Higher risk of adverse effects (e.g., thrombocytopenia, cardiac effects) [4] |
| Sample Research Applications | Antiprotozoal agent, neurodegeneration, depression studies [5] [1] | Cutaneous T-cell lymphoma, multiple myeloma, memory loss studies [4] [1] |
The selectivity and potency of HDAC inhibitors like this compound are typically confirmed through a combination of biochemical and cell-based assays.
This method uses purified recombinant HDAC enzymes to determine a compound's potency and selectivity against specific isoforms.
The workflow for this profiling method is as follows:
Cell-based assays assess inhibitor activity in a more physiologically relevant environment, accounting for cell permeability and overall effects on cell health.
The choice between a selective inhibitor like this compound and a pan-inhibitor depends on the disease context.
This compound is a potent pan-HDAC inhibitor that targets zinc-dependent HDACs, particularly those in Class I [1] [2]. The table below summarizes its known characteristics and how it compares to other common HDAC inhibitors based on recent findings.
| Inhibitor Name | Primary HDAC Target | Key Characteristics in Neurological Context |
|---|---|---|
| This compound | Pan-HDAC (Class I) [2] | Potent trigger of TDP-43 oligomerization in live-cell models; research focus on TDP-43 proteinopathies [1]. |
| LMK-235 | Selective (HDAC4/5) [1] | Shuttling inhibitor; induces robust cytoplasmic TDP-43 oligomerization and mislocalization [1]. |
| MS-275 (Entinostat) | Selective (HDAC1/3) [1] | Nuclear-restricted inhibitor; promotes TDP-43 nuclear retention, minimizing cytoplasmic mislocalization/oligomerization [1]. |
| Panobinostat | Pan-HDAC (Class I, II, IV) [3] | Induces progranulin (PGRN) expression; exhibits slow, tight-binding inhibition kinetics against HDACs 1-3 [4]. |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II) [5] | Induces PGRN expression; exhibits slow, tight-binding inhibition kinetics against HDACs 1-3 [4]. |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) [3] | Promotes PGRN expression; archetypal fast-on/fast-off HDAC inhibitor [4]. |
| Tubastatin A | Selective (HDAC6) [1] | Inhibition shows no significant effect on TDP-43 oligomerization in screening studies [1]. |
One key study used a TDP43-BiFC (Bimolecular Fluorescence Complementation) model to visualize TDP-43 oligomerization dynamics in live cells and screen various cellular stressors [1]. This research found that HDAC inhibition was a potent trigger for TDP-43 oligomerization.
Within this model, the effects of this compound were compared with both pan-HDAC and selective inhibitors:
The following diagram illustrates the logical workflow and opposing effects of different HDAC inhibitors on TDP-43 localization, as revealed by this key experimental model:
A critical finding from this research is that HDAC inhibition leads to TDP-43 hyperacetylation, which subsequently drives the formation of stable, disulfide-linked oligomers [1]. This suggests that lysine acetylation is a key regulator of this pathogenic process.
The experimental data highlights that the subcellular localization of HDAC inhibition—nuclear versus cytoplasmic—dictates distinct consequences for TDP-43 pathology, a key feature in ALS and FTLD [1]. This suggests that selectively targeting specific HDAC classes, rather than using broad pan-inhibition like this compound, could be a more nuanced therapeutic strategy.
Future research should prioritize:
| Feature | Apicidin | 5-Azacytidine (5-Aza) |
|---|---|---|
| Reported Differentiation Efficiency | Induced cardiac markers within 24 hours [1] [2]. A mixture with untreated cells improved heart function in an MI mouse model [1] [2]. | Highly variable: ~18-19% for rat VSELs [3]; ineffective for human adipose-derived stem cells [4]; effective for human umbilical cord MSCs [5]. |
| Time to Induce Cardiac Markers | ~24 hours [1] [2] | Several days to weeks (e.g., 14 days for rat VSELs [3]; 5 days for human umbilical cord MSCs [5]) |
| Primary Mechanism of Action | Histone Deacetylase (HDAC) inhibitor. Increases acetylated histones, downregulates YAP/miR-130a pathway, promoting cardiac lineage commitment [1] [2]. | DNA Methyltransferase (DNMT) inhibitor. Promotes demethylation and gene activation; acts partly through sustained ERK signaling activation [5] [6]. |
| Key Experimental Findings | - Rapid upregulation of GATA4, Nkx2.5, cTnI [1] [2].
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited literature.
The diagrams below illustrate the distinct mechanisms of action for each compound and a general workflow for conducting differentiation and validation experiments.
Fig. 1: Comparative signaling pathways for this compound and 5-Azacytidine in cardiac differentiation.
Fig. 2: A generalized experimental workflow for inducing and validating cardiac differentiation.
The table below summarizes the available experimental data for the this compound isoforms. Please note that "N/D" indicates data that was not determined or reported in the source study [1].
| Isoform | Cytotoxicity (IC₅₀ in HepG2 cells) | Cytotoxicity (IC₅₀ in A549 cells) | Antimalarial Activity (IC₅₀ vs. P. falciparum) | HDAC1 Inhibition (IC₅₀) | HDAC2 Inhibition (IC₅₀) |
|---|---|---|---|---|---|
| This compound F (1) | 110 µM | N/D | 0.67 µM | Most potent | Most potent |
| This compound J (2) | ~150 µM | ~150 µM | N/D | Most potent | Most potent |
| This compound K (3) | N/D | N/D | N/D | N/D | N/D |
| This compound L (4) | ~150 µM | ~150 µM | ~1.0 µM | Less potent | Less potent |
| Original this compound | 1.3 µM [1] | N/D | 0.2 µM [1] | N/D | N/D |
Key Findings from the Data:
The comparative data was generated through the following standardized experimental protocols [1]:
The following diagram illustrates the multi-step process described in the study for the discovery and characterization of these this compound variants, which explains why data for some isoforms is incomplete:
The study notes that the yield for This compound K (3) was insufficient to carry out investigations for cytotoxicity and bioactivity, which is a common challenge in natural product research [1].
Given the identified data gaps, here are suggestions for creating a more complete comparison guide:
| HDAC Isoform | IC50 Value | Experimental Notes & Other Activities |
|---|---|---|
| HDAC1 | Not explicitly quantified | Demonstrated to inhibit HDAC1, but a specific IC50 not located in current search [1]. |
| HDAC2 | Not explicitly quantified | Described as a potent inhibitor of HDAC2, but a specific IC50 not located in current search [2]. |
| HDAC3 | 15.8 nM [3] | Frequently cited as a primary target [3] [2]. |
| HDAC6 | 665.1 nM [3] | Shows lower potency against this class IIb HDAC [3]. |
| General HDAC | 0.7 nM [4] | Reported as a potent, broad-spectrum HDAC inhibitor in some biochemical assays [4]. |
Based on its profile, this compound is consistently characterized as a class I-selective HDAC inhibitor, with particular potency against HDAC2 and HDAC3 [2] [5]. One source notes that this compound's selectivity is similar to the class I inhibitor Depsipeptide, but it has a unique drug sensitivity profile of its own [5].
The anti-proliferative effects of this compound have been demonstrated across various cancer cell lines. Below is a summary of typical experimental conditions used to evaluate its activity in cellular models:
| Cancer Cell Line | Assay Type | This compound Concentration / IC50 | Key Observations |
|---|---|---|---|
| Oral Squamous Cell Carcinoma (YD-8, YD-10B) | Cell viability (MTS assay), Western Blot | ~1.0 µM (IC50 after 48h) | Induced histone H3/H4 hyperacetylation, G2/M cell cycle arrest, apoptosis, and autophagy [6]. |
| HeLa (Cervical Cancer) | Cell proliferation | 1 µg/mL for 24 hours | Exhibited long-lasting anti-proliferative activity [3]. |
| Acute Myeloid Leukemia (AML) cells | Cell culture treatment | 1 µM for 48 hours | Promoted apoptosis and induced myeloid differentiation [7]. |
This compound is a macrocyclic tetrapeptide that conforms to the general pharmacophore model of HDAC inhibitors, which includes a zinc-binding group (ZBG), a hydrophobic linker, and a surface-interacting cap group [1]. Its complex macrocyclic cap group is responsible for its interaction with the outer rim of the HDAC enzyme and is key to its potency and selectivity [1].
The following diagram illustrates the general mechanism of HDAC inhibition by agents like this compound.
A critical structural feature for this compound's activity is the C-8 keto group on the 2-amino-8-oxodecanoic acid side chain. Modification or reduction of this group leads to a complete loss of HDAC inhibitory activity [2].
The available data positions this compound as a potent and relatively selective tool compound for researching class I HDAC functions.
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